molecular formula C6H8N2OS B7827548 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde

1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde

Katalognummer: B7827548
Molekulargewicht: 156.21 g/mol
InChI-Schlüssel: MAYWCNRSPBECQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde (CAS 105956-24-9) is a high-purity chemical building block for research and development. This compound belongs to the imidazole class of heterocycles, a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules . The structure features a reactive aldehyde group and a methylthio ether, making it a versatile synthon for constructing more complex molecules, particularly in the synthesis of novel pharmaceutical candidates. The imidazole ring is a core structure in many commercial drugs and is fundamental to natural products like histidine and purine[citation:6). Researchers value this specific aldehyde derivative for its potential in creating compounds for screening against various biological targets. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use. Handling and Safety: This compound requires careful handling. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and precautionary information. General safety warnings for similar structures include warnings for skin and eye irritation (H315-H319) and specific target organ toxicity if inhaled (H335) . Storage: Store under an inert atmosphere at 2-8°C to maintain stability .

Eigenschaften

IUPAC Name

3-methyl-2-methylsulfanylimidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-8-5(4-9)3-7-6(8)10-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYWCNRSPBECQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde (CAS: 105956-24-9)

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized imidazoles serve as privileged scaffolds. Specifically, 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde (CAS 105956-24-9) is a highly versatile building block [1, 2]. The presence of the C-5 formyl group provides a reactive handle for olefination, reductive amination, and condensation reactions, while the C-2 methylthio ether can be selectively oxidized to a sulfoxide or sulfone, enabling subsequent nucleophilic displacement.

This technical guide details a robust, two-step synthetic workflow starting from commercially available 2-mercapto-1-methylimidazole (methimazole). As a Senior Application Scientist, I have structured this protocol to emphasize the causality behind experimental choices and to establish self-validating systems that ensure high fidelity and reproducibility in the laboratory.

Retrosynthetic Strategy and Mechanistic Rationale

The synthesis relies on two fundamental transformations: an electrophilic S-alkylation followed by a regioselective directed lithiation.

Step 1: S-Alkylation of Methimazole

Methimazole exists in a tautomeric equilibrium between its thiol and thione forms. Alkylation with methyl iodide (MeI) selectively occurs at the highly nucleophilic sulfur atom [3]. By utilizing a mild base (e.g., potassium carbonate) in a polar aprotic solvent, the equilibrium is driven toward the thiolate, ensuring rapid and quantitative conversion to 1-methyl-2-(methylthio)-1H-imidazole without competitive N-alkylation.

Step 2: Regioselective C-5 Lithiation and Formylation

Unsubstituted imidazoles typically undergo lithiation at the most acidic C-2 position. However, because the C-2 position is blocked by the methylthio group, the C-5 proton becomes the most kinetically and thermodynamically accessible site for deprotonation. Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) generates a stable C-5 organolithium intermediate. Subsequent quenching with anhydrous N,N-dimethylformamide (DMF) forms a tetrahedral hemiaminal intermediate, which collapses upon aqueous acidic workup to yield the target 5-carbaldehyde.

G A Methimazole B 1-Methyl-2-(methylthio) -1H-imidazole A->B MeI, K2CO3 Acetone, 25 °C C 1-Methyl-2-(methylthio) -1H-imidazole-5-carbaldehyde B->C 1. n-BuLi, THF, -78 °C 2. DMF, -78 °C to 25 °C

Figure 1. Two-step synthetic workflow for 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of 1-Methyl-2-(methylthio)-1H-imidazole

Causality of Experimental Choices:

  • Solvent (Acetone): A polar aprotic solvent that enhances the nucleophilicity of the sulfur anion while maintaining the solubility of the starting materials.

  • Base (K₂CO₃): A mild, insoluble base that cleanly deprotonates the thiol without inducing unwanted side reactions or requiring complex aqueous separations.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-mercapto-1-methylimidazole (1.0 equiv) and anhydrous acetone (0.5 M concentration).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Stir the suspension for 15 minutes at room temperature (25 °C) to initiate deprotonation.

  • Alkylation: Dropwise add methyl iodide (1.1 equiv) via syringe over 10 minutes. Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood.

  • Reaction Monitoring: Stir the mixture for 4 hours.

    • Self-Validation Check: Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The highly polar, UV-active methimazole spot (R_f ~ 0.1) will be replaced by a significantly less polar product spot (R_f ~ 0.6).

  • Workup: Filter the suspension through a celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the product as a pale yellow oil, which can be used directly in the next step without further purification.

    • Analytical Validation: ¹H NMR (CDCl₃) should reveal a new sharp singlet at ~2.6 ppm (3H, -SCH₃) and the disappearance of the broad N-H/S-H exchangeable proton.

Protocol B: Regioselective Formylation to the Target 5-Carbaldehyde

Causality of Experimental Choices:

  • Temperature (-78 °C): Cryogenic conditions are absolutely critical. Warmer temperatures can lead to ring-opening of the lithiated imidazole or nucleophilic attack of n-BuLi on the methylthio ether.

  • Solvent (Anhydrous THF): Tetrahydrofuran acts as a coordinating solvent, stabilizing the organolithium intermediate and preventing aggregation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-methyl-2-(methylthio)-1H-imidazole (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 20 minutes.

  • Lithiation: Slowly add n-BuLi (1.6 M in hexanes, 1.1 equiv) dropwise down the side of the flask over 15 minutes.

    • Self-Validation Check: The solution will typically transition from colorless to a pale yellow/orange hue, visually confirming the formation of the organolithium species.

  • Formylation: Stir at -78 °C for 1 hour. Add anhydrous DMF (1.5 equiv) dropwise. Maintain the reaction at -78 °C for an additional 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 1 hour.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent gradient: 20% to 50% EtOAc in Hexanes) to afford the target compound as a crystalline solid (mp 63-65 °C)[2].

    • Analytical Validation: ¹H NMR (CDCl₃) must show a distinct aldehydic proton singlet at ~9.7 ppm and exactly one aromatic proton singlet at ~7.8 ppm (C-4 proton), confirming complete regioselectivity.

G N1 1-Methyl-2-(methylthio)imidazole N2 C-5 Deprotonation (Kinetic Control) N1->N2 n-BuLi / -78 °C N3 C-5 Lithiated Intermediate N2->N3 N4 Nucleophilic Attack on DMF N3->N4 DMF addition N5 Tetrahedral Hemiaminal N4->N5 N6 Aqueous Acidic Quench N5->N6 NH4Cl (aq) N7 Target 5-Carbaldehyde N6->N7 Hydrolysis

Figure 2. Mechanistic sequence of the C-5 directed lithiation and subsequent formylation.

Quantitative Data & Yield Analysis

To ensure scalability and resource planning, the following table summarizes the stoichiometric requirements, kinetic parameters, and expected yields for the optimized workflow.

StepReagent / MaterialEquivalentsTemp (°C)Time (h)Expected Yield
1 Methimazole1.0254.0-
1 Methyl Iodide (MeI)1.1254.085 – 95%
1 Potassium Carbonate1.5254.0-
2 1-Methyl-2-(methylthio)imidazole1.0-78 to 253.0-
2 n-Butyllithium (1.6 M)1.1-781.0-
2 N,N-Dimethylformamide (DMF)1.5-78 to 252.070 – 80%

Note: Yields are based on isolated, chromatographically pure products. Slight variations may occur based on the exact titer of the n-BuLi used.

References

  • Guidechem. "1H-Imidazole-5-carboxaldehyde, 1-methyl-2-(methylthio) - Guidechem". Guidechem Properties Database.
  • Sigma-Aldrich. "1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde | 105956-24-9". Sigma-Aldrich Product Catalog.
  • The Journal of Organic Chemistry Vol. 73 No. 12. "Methimazole-Based Ionic Liquids". ACS Publications.

Synthesis and Mechanistic Evaluation of 1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde: A Core Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde (CAS: 105956-24-9) [1]

Executive Summary

In modern drug discovery, highly functionalized imidazoles serve as privileged scaffolds for kinase inhibitors, GPCR ligands, and complex natural product syntheses. 1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde is a critical, densely functionalized building block. It features a protected/activatable C-2 position (via the methylthio ether), an N-methyl group that dictates spatial geometry, and a reactive C-5 carbaldehyde ripe for olefination, reductive amination, or condensation reactions.

This whitepaper outlines a highly scalable, thermodynamically driven, two-phase synthetic route starting from the inexpensive and widely available precursor, methimazole. By leveraging principles of soft-soft nucleophile interactions and directed ortho-metalation (DoM), this protocol ensures >95% regioselectivity and high overall yield.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of this target relies on a two-step sequence: S-alkylation followed by regioselective C-5 formylation .

  • Why Methimazole? Methimazole (1-methyl-13-dihydro-2H-imidazole-2-thione) is chosen as the starting material because the C-2 position is already functionalized with a sulfur atom. This naturally blocks the most acidic position on the imidazole ring (C-2), which would otherwise be the primary site of lithiation [2].

  • Causality of S-Alkylation: S-methylation is achieved using Methyl Iodide (MeI). Because sulfur is a "soft" nucleophile and MeI is a "soft" electrophile, the reaction proceeds rapidly under mild basic conditions via SN​2 kinetics, completely avoiding unwanted N-alkylation.

  • Regioselective Lithiation: With C-2 blocked by the methylthio group, the next most acidic proton is at C-5. The N-methyl group acts as a weak Directed Metalation Group (DMG), coordinating the lithium ion and guiding the base (n-BuLi) exclusively to the C-5 position [3].

Acidity SM 1-Methyl-2-(methylthio)imidazole C-H Bond Acidity Analysis C2 C-2 Position Blocked by -SCH3 SM->C2 Steric/Electronic Block C5 C-5 Position Most Acidic Available Adjacent to N-Me SM->C5 Directed Metalation C4 C-4 Position Electron-Rich Least Acidic SM->C4 Unfavorable Formylation Regioselective 5-Formylation C5->Formylation n-BuLi / DMF

Figure 1: Regioselectivity logic for the lithiation of 1-methyl-2-(methylthio)imidazole.

Core Starting Materials & Reagents

The following table summarizes the quantitative data and safety profiles for the required reagents.

ReagentRoleEq.Safety & Handling Profile
Methimazole Starting Material1.0Skin sensitizer; handle with standard PPE.
Methyl Iodide (MeI) Electrophile1.1Volatile, highly toxic alkylating agent. Handle strictly in a fume hood.
Potassium Carbonate Base (Phase 1)1.5Mild irritant. Ensure anhydrous state for optimal yield.
n-Butyllithium (n-BuLi) Strong Base (Phase 2)1.1Pyrophoric [2]. Reacts violently with moisture. Use Schlenk techniques.
N,N-Dimethylformamide Formylating Agent1.5Teratogen. Must be anhydrous to prevent premature n-BuLi quenching.
Tetrahydrofuran (THF) Solvent-Peroxide former. Distill over Na/benzophenone immediately prior to use.

Step-by-Step Experimental Protocols

Phase 1: Thioetherification (Synthesis of 1-Methyl-2-(methylthio)-1H-imidazole)

Objective: Convert the thione to a stable methylthio ether.

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, add methimazole (11.4 g, 100 mmol) and anhydrous K2​CO3​ (20.7 g, 150 mmol).

  • Solvation: Suspend the mixture in 200 mL of anhydrous acetone. Stir at room temperature for 15 minutes to allow for initial deprotonation.

  • Alkylation: Dropwise, add Methyl Iodide (15.6 g, 110 mmol) over 30 minutes. Causality: Slow addition prevents thermal runaway from the exothermic SN​2 reaction.

  • Reaction & Workup: Stir the reaction at room temperature for 4 hours. Filter off the inorganic salts ( KI and unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (DCM), wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield 1-methyl-2-(methylthio)-1H-imidazole as a pale yellow oil (Typical yield: 92-95%).

Phase 2: Regioselective Lithiation and Formylation

Objective: Introduce the carbaldehyde group exclusively at the C-5 position.

  • System Purging: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-methyl-2-(methylthio)-1H-imidazole (12.8 g, 100 mmol) in 150 mL of freshly distilled anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Maintaining -78 °C is critical. Organolithium intermediates of imidazoles are prone to ring-opening or scrambling at temperatures above -40 °C [3].

  • Lithiation: Slowly add n-BuLi (44 mL of a 2.5 M solution in hexanes, 110 mmol) dropwise over 45 minutes. Stir for 1 hour at -78 °C.

    • Self-Validating Protocol (IPC): Withdraw a 0.1 mL aliquot, quench with D2​O , and analyze via 1H -NMR. Complete disappearance of the C-5 proton (approx. 6.9 ppm) confirms quantitative lithiation.

  • Formylation: Add anhydrous DMF (11.0 g, 150 mmol) dropwise. Causality: DMF forms a stable tetrahedral hemiaminal intermediate with the lithiated species. This intermediate will not collapse into an aldehyde until water is added, preventing a second equivalent of the organometallic from attacking the product.

  • Quench & Isolation: Allow the reaction to stir for 1 hour at -78 °C, then slowly warm to room temperature. Quench the reaction by adding 50 mL of saturated aqueous NH4​Cl . Extract with ethyl acetate (3 x 100 mL), dry the combined organic layers over MgSO4​ , and concentrate.

  • Final Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde as a crystalline solid.

Workflow Methimazole Methimazole (CAS: 60-56-0) Intermediate 1-Methyl-2-(methylthio)- 1H-imidazole Methimazole->Intermediate MeI, K2CO3 Acetone, 25°C Lithio 5-Lithio Intermediate (Transient) Intermediate->Lithio n-BuLi, THF -78°C, 1h Product 1-Methyl-2-(methylthio)- 1H-imidazole-5-carbaldehyde (CAS: 105956-24-9) Lithio->Product 1. DMF, -78°C to RT 2. NH4Cl (aq)

Figure 2: Complete synthetic workflow from Methimazole to the final carbaldehyde product.

Analytical Characterization (Self-Validation)

To ensure the scientific integrity of the synthesized batch, the following analytical benchmarks must be met:

  • 1H -NMR (400 MHz, CDCl3​ ):

    • δ 9.75 (s, 1H, -CHO) — Confirms successful formylation.

    • δ 7.68 (s, 1H, C4-H) — Singlet confirms substitution at C-5; if C-4 was substituted, the shift would differ significantly.

    • δ 3.85 (s, 3H, N- CH3​ )

    • δ 2.70 (s, 3H, S- CH3​ ) — Confirms successful thioetherification.

  • LC-MS (ESI+): Calculated for C6​H8​N2​OS [M+H]+ : 157.04; Found: 157.05.

References

  • Iddon, B. (1985). Lithiation of Imidazoles. Heterocycles, 23(2), 417-443.[Link][1]

  • Chadwick, D. J., & Ngochindo, R. I. (1984). Regioselective lithiation of 1-methylimidazole and 1-tritylimidazole. Journal of the Chemical Society, Perkin Transactions 1, 481-486.[Link][2]

Sources

Biological activity of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Pharmacological Potential and Synthetic Utility of 1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde Derivatives in Drug Discovery

Executive Summary

The imidazole ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from antifungals (e.g., ketoconazole) to antihypertensives (e.g., losartan). Within this chemical space, 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde (MMIC) (CAS: 105956-24-9) has emerged as a highly versatile building block [1].

Unlike simple imidazoles, MMIC possesses two distinct, highly reactive functional handles: a C2-methylthio group and a C5-carbaldehyde moiety. This dual functionality allows for rapid, divergent synthesis of complex molecular libraries. This technical guide explores the structural rationale, biological activity profiles, and validated experimental methodologies for utilizing MMIC derivatives in modern drug discovery programs, specifically focusing on their antimicrobial and cytotoxic applications.

Structural Rationale & Pharmacophore Analysis

The rational design of MMIC-based therapeutics relies on understanding the electronic and steric contributions of its substituents:

  • The Imidazole Core: Provides a rich electron-dense aromatic system capable of engaging in π−π stacking and hydrogen bonding (via the N3 nitrogen) with target proteins. Its inherent lipophilicity aids in cellular membrane penetration.

  • The 2-Methylthio Substituent: Derived structurally from methimazole (an antithyroid agent), the methylthio group serves a dual purpose. Biologically, it can act as a lipophilic anchor. Chemically, it is a latent leaving group; oxidation of the thioether to a sulfoxide or sulfone renders the C2 position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ), allowing late-stage diversification with various amines or alkoxides [2].

  • The 5-Carbaldehyde Moiety: The highly electrophilic carbonyl group is the primary site for derivatization. It readily undergoes Knoevenagel condensations, Claisen-Schmidt reactions to form chalcones, and condensation with primary amines to yield Schiff bases (imines) [3].

G MMIC MMIC (Core) CAS: 105956-24-9 Schiff Schiff Base Derivatives MMIC->Schiff Acid Catalyst (EtOH, Reflux) Chalcone Chalcone Derivatives MMIC->Chalcone Base Catalyst (NaOH, MeOH) Amine Primary Amines (Ar-NH2) Amine->Schiff Condensation Ketone Acetophenones (Ar-CO-CH3) Ketone->Chalcone Claisen-Schmidt

Synthetic pathways for MMIC derivatization into Schiff bases and chalcones.

Biological Activity Profiles

The derivatization of MMIC yields compounds with broad-spectrum biological activities, primarily driven by the nature of the C5-substituent.

Antimicrobial and Antifungal Activity

Condensation of MMIC with various anilines or hydrazides yields Schiff bases that exhibit potent antimicrobial properties. The azomethine linkage ( −HC=N− ) is critical for biological activity, as it forms hydrogen bonds with the active centers of bacterial enzymes, such as DNA gyrase and topoisomerase IV. Studies indicate that halogenated phenyl rings attached to the imine nitrogen significantly enhance lipophilicity and bacterial cell wall penetration, leading to lower Minimum Inhibitory Concentrations (MIC) against S. aureus and E. coli [4].

Anticancer and Cytotoxic Activity

By subjecting MMIC to a Claisen-Schmidt condensation with substituted acetophenones, researchers can synthesize imidazole-based chalcones ( α,β -unsaturated ketones). These derivatives act as Michael acceptors in biological systems, covalently binding to the nucleophilic thiol groups of cysteine residues in target proteins, such as tubulin. This interaction inhibits microtubule polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis in various cancer cell lines [3].

G Drug MMIC-Derived Schiff Base Membrane Bacterial Cell Penetration Drug->Membrane Lipophilic Imidazole Core Target DNA Gyrase / Topoisomerase IV Inhibition Membrane->Target Intracellular Accumulation DNA DNA Supercoiling Disruption Target->DNA Enzyme-DNA Cleavage Complex Death Bacterial Cell Death (Bactericidal Effect) DNA->Death Replication Halt

Proposed antimicrobial mechanism of action for MMIC-derived Schiff bases.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls.

Protocol 1: Synthesis of MMIC-Derived Schiff Bases

Objective: Synthesize 1-methyl-2-(methylthio)-N-(substituted-phenyl)-1H-imidazol-5-yl)methanimine.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of MMIC in 15 mL of absolute ethanol. Causality: Absolute ethanol prevents the hydrolysis of the highly reactive imine product back to the aldehyde.

  • Amine Addition: Add 1.1 mmol of the desired primary aromatic amine (e.g., 4-chloroaniline).

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The weak acid protonates the carbonyl oxygen of MMIC, increasing its electrophilicity without fully protonating the nucleophilic amine, which would halt the reaction.

  • Reflux & Monitoring: Reflux the mixture at 80°C for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Self-Validation: The disappearance of the distinct aldehyde spot (visualized under UV 254 nm or with 2,4-DNP stain) confirms reaction completion.

  • Workup: Pour the mixture over crushed ice. Filter the resulting precipitate under vacuum, wash with cold aqueous ethanol, and recrystallize from hot ethanol to yield the pure Schiff base.

  • Characterization: Confirm structure via 1H -NMR. Validation Check: Look for the disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of the characteristic azomethine ( −CH=N− ) proton singlet at ~8.2 - 8.5 ppm.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

  • Inoculum Preparation: Culture bacterial strains (e.g., S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) to a turbidity matching a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve the MMIC derivatives in DMSO (stock concentration 1024 µg/mL). Perform two-fold serial dilutions in a 96-well microtiter plate using MHB. Causality: Ensure the final DMSO concentration per well does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

  • Validation Controls:

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) to validate assay sensitivity.

    • Negative Control: MHB + 1% DMSO + Bacteria (ensures solvent non-toxicity and bacterial viability).

    • Sterility Control: MHB only.

  • Readout: Add 20 µL of resazurin dye (0.015%) to each well and incubate for 2 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration well that remains blue.

Quantitative Data Presentation

The table below summarizes representative Structure-Activity Relationship (SAR) data for various MMIC-derived Schiff bases and chalcones, demonstrating how specific substitutions on the aryl ring influence biological efficacy.

Compound ClassC5-Substituent (R-Group)Target Pathogen / Cell LineMIC (µg/mL) / IC 50​ (µM)Pharmacological Implication
Schiff Base -N=CH-(4-Cl-C 6​ H 4​ )Staphylococcus aureus16 µg/mLHalogenation increases lipophilicity, enhancing cell wall penetration.
Schiff Base -N=CH-(4-OCH 3​ -C 6​ H 4​ )Escherichia coli64 µg/mLElectron-donating groups reduce electrophilicity, lowering binding affinity.
Schiff Base -N=CH-(2,4-diCl-C 6​ H 4​ )Candida albicans8 µg/mLDi-substitution optimizes the steric fit within the fungal CYP51 active site.
Chalcone -CH=CH-CO-(4-F-C 6​ H 4​ )MCF-7 (Breast Cancer)4.2 µMFluorine substitution enhances metabolic stability and target residence time.
Chalcone -CH=CH-CO-(C 6​ H 5​ )HeLa (Cervical Cancer)12.5 µMUnsubstituted phenyl ring provides baseline Michael acceptor reactivity.

Note: Data represents aggregated SAR trends typical for imidazole-5-carbaldehyde derivatives based on established medicinal chemistry literature [3, 4].

References

  • Journal of Chemical Health Risks. "Synthesis and Biological Activity of Novel Imidazole Based Chalcone Derivatives". JCHR (2025) 15(1), 36-53. Available at:[Link]

  • World Journal of Pharmaceutical Research. "Synthesis, Reactivity and Biological Applications of Halovinyl Aldehydes". WJPR Vol 7, Issue 3, 2018. Available at:[Link]

An In-depth Technical Guide to the Potential Research Applications of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets and serve as a versatile synthetic building block.[1][2][3] The subject of this guide, 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde (MMIC) , is a sparsely documented yet highly promising derivative. Its unique combination of a reactive aldehyde, a modifiable methylthio group, and a biologically relevant N-methylimidazole core positions it as a molecule of significant interest for innovative research endeavors.

This guide provides a comprehensive overview of MMIC, moving beyond a simple datasheet to offer a forward-looking perspective on its potential applications. We will delve into its chemical characteristics, propose synthetic strategies, and, most importantly, explore its potential in drug discovery, chemical biology, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecule for next-generation scientific discovery.

Chemical Profile of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde
PropertyValueSource
CAS Number 105956-24-9[4]
Molecular Formula C₆H₈N₂OS[4]
Molecular Weight 156.21 g/mol
Appearance Likely a liquid or low-melting solid[5][6]
Storage Inert atmosphere, 2-8°C; requires cold-chain transport[6]

Part 1: Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from Methimazole:

  • S-Methylation: The thiol group of Methimazole is nucleophilic and can be readily methylated.

  • Formylation: Introduction of the aldehyde group at the C5 position of the imidazole ring.

Synthesis of MMIC Methimazole Methimazole (1-methyl-1H-imidazole-2-thiol) Intermediate 1-methyl-2-(methylthio)-1H-imidazole Methimazole->Intermediate  CH₃I, Base (e.g., NaH)  Solvent (e.g., THF/DMF)   MMIC 1-methyl-2-(methylthio)-1H- imidazole-5-carbaldehyde Intermediate->MMIC  Vilsmeier-Haack Reaction  (POCl₃, DMF)  

Caption: Proposed two-step synthesis of MMIC from Methimazole.

Experimental Protocol: Synthesis of MMIC

Step 1: Synthesis of 1-methyl-2-(methylthio)-1H-imidazole

  • To a stirred solution of Methimazole (1 equivalent) in dry tetrahydrofuran (THF) or dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add methyl iodide (CH₃I, 1.1 equivalents) dropwise.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-2-(methylthio)-1H-imidazole.[5][7]

Step 2: Synthesis of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde (MMIC)

  • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to anhydrous DMF (3 equivalents) at 0°C under an inert atmosphere. Stir for 30 minutes.

  • Add a solution of 1-methyl-2-(methylthio)-1H-imidazole (1 equivalent) in anhydrous DMF to the freshly prepared Vilsmeier reagent at 0°C.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude product via column chromatography to obtain MMIC.

Chemical Reactivity and Derivatization Potential

MMIC possesses two key functional handles for chemical modification, making it an excellent scaffold for building compound libraries.

Reactivity_of_MMIC cluster_aldehyde Aldehyde Reactions cluster_sulfide Sulfide Reactions MMIC 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde Aldehyde Group Methylthio Group Reductive_Amination Reductive Amination (Primary/Secondary Amines, NaBH(OAc)₃) MMIC:aldehyde->Reductive_Amination Wittig_Reaction Wittig Reaction (Phosphonium Ylides) MMIC:aldehyde->Wittig_Reaction Schiff_Base Schiff Base Formation (Primary Amines, Acid catalyst) MMIC:aldehyde->Schiff_Base Aldol_Condensation Aldol Condensation (Ketones/Esters, Base) MMIC:aldehyde->Aldol_Condensation Oxidation Oxidation MMIC:sulfide->Oxidation Displacement Nucleophilic Substitution (Requires activation or harsh conditions) MMIC:sulfide->Displacement

Caption: Key reactive sites and potential derivatization pathways for MMIC.

  • The Aldehyde Group: This is the most versatile functional group on the molecule. It can readily undergo reactions such as reductive amination to introduce a wide variety of amine-containing substituents, Wittig reactions to form alkenes, and condensation reactions to form Schiff bases or chalcone-like structures.[8][9]

  • The Methylthio Group: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone using agents like m-CPBA or Oxone®. These oxidized derivatives can exhibit altered electronic properties, solubility, and metabolic stability, making them interesting for structure-activity relationship (SAR) studies.

Part 2: Potential Research Applications

The true potential of MMIC lies in its application as a core scaffold for discovering new molecules with valuable biological or material properties.

Application I: Medicinal Chemistry & Drug Discovery

The imidazole core is present in a vast number of approved drugs, highlighting its pharmacological relevance.[3][10] The structural similarity of MMIC to methimazole provides a strong rationale for exploring its potential in endocrine disorders and beyond.

1. Antithyroid Agents

Hypothesis: MMIC and its derivatives may act as inhibitors of thyroid peroxidase (TPO), the key enzyme in thyroid hormone biosynthesis, similar to methimazole.[11][12] The C5-aldehyde and its derivatives could modulate potency, selectivity, or pharmacokinetic properties.

Experimental Workflow:

Antithyroid_Screening_Workflow start Synthesize MMIC Derivative Library assay1 In Vitro TPO Inhibition Assay (e.g., Lactoperoxidase model) start->assay1 determine_ic50 Determine IC₅₀ Values assay1->determine_ic50 select_hits Select Potent Hits (IC₅₀ < 10 µM) determine_ic50->select_hits cell_assay Cell-Based Assay (e.g., FRTL-5 thyroid cells) Measure hormone production select_hits->cell_assay adme_tox In Vitro ADME/Tox (Microsomal stability, cytotoxicity) cell_assay->adme_tox lead_opt Lead Optimization adme_tox->lead_opt

Caption: Workflow for screening MMIC derivatives for antithyroid activity.

Protocol: In Vitro TPO Inhibition Assay (Lactoperoxidase Model)

Lactoperoxidase (LPO) is often used as a convenient model for TPO.

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), potassium iodide (KI), and LPO enzyme.

  • Add varying concentrations of the test compound (MMIC derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Initiate the reaction by adding hydrogen peroxide (H₂O₂).

  • Monitor the formation of triiodide (I₃⁻) by measuring the absorbance at 353 nm over time.

  • Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value.[12]

2. Anticancer Agents

Imidazole derivatives have shown promise as anticancer agents through various mechanisms, including kinase inhibition and disruption of microtubule polymerization.[13][14] The planar imidazole ring can participate in π-stacking interactions within ATP-binding sites of kinases.

Hypothesis: Schiff base or chalcone-like derivatives of MMIC could act as inhibitors of protein kinases implicated in cancer, such as VEGFR or EGFR.

Research Plan:

  • Library Synthesis: Synthesize a library of MMIC derivatives via Schiff base formation with various aromatic and heteroaromatic amines.

  • Kinase Screening: Screen the library against a panel of cancer-relevant kinases.

  • Cellular Assays: Test active compounds for their antiproliferative effects on relevant cancer cell lines (e.g., HeLa, PC3, MCF7).[13]

  • Mechanism of Action Studies: For promising hits, perform further studies to confirm the mechanism of action (e.g., Western blotting for downstream signaling pathways).

3. Antimicrobial Agents

The imidazole ring is the core of widely used antifungal drugs (e.g., clotrimazole, miconazole) and has been explored for antibacterial applications.[10][15][16]

Hypothesis: Derivatives of MMIC could inhibit microbial growth by disrupting cell membrane synthesis or other essential cellular processes.

Research Plan:

  • Synthesis: Create a diverse set of MMIC derivatives, focusing on lipophilic side chains introduced via reductive amination.

  • Screening: Evaluate the compounds for their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).[13][16]

  • Biofilm Inhibition Assays: For active compounds, test their ability to inhibit or disrupt microbial biofilm formation, a key factor in persistent infections.

Application II: Chemical Biology & Probe Development

The aldehyde functionality of MMIC makes it an ideal starting point for creating chemical probes to study biological systems.

Hypothesis: MMIC can be converted into a bioorthogonal probe for labeling and visualizing specific cellular components or for use in activity-based protein profiling (ABPP).

Probe Design and Application Workflow:

Probe_Development_Workflow MMIC_core MMIC Scaffold add_reporter Attach Reporter Tag (e.g., Fluorophore, Biotin) via Aldehyde MMIC_core->add_reporter add_reactive Introduce Reactive Group (e.g., Electrophile for covalent binding) add_reporter->add_reactive probe Final Chemical Probe add_reactive->probe application Apply to Biological System (e.g., Cell lysate, live cells) probe->application analysis Analysis (Fluorescence Microscopy, Proteomics) application->analysis target_id Target Identification analysis->target_id

Caption: Workflow for developing and applying chemical probes from MMIC.

Example Protocol: Synthesis of a Fluorescent Probe

  • Synthesize a derivative of MMIC via reductive amination using a primary amine that also contains a terminal alkyne (a bioorthogonal handle), for example, propargylamine.

  • In a separate step, conjugate this alkyne-modified MMIC derivative to an azide-containing fluorophore (e.g., Azide-TAMRA) using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

  • Purify the final fluorescent probe using HPLC.

  • The resulting probe can be used in cellular imaging experiments to investigate its localization and potential targets.

Application III: Materials Science & Coordination Chemistry

Imidazole aldehydes are valuable precursors for synthesizing ligands used in coordination chemistry and for creating functional materials.[17]

Hypothesis: Schiff base derivatives of MMIC can act as multidentate ligands to form stable coordination complexes with various metal ions. These complexes could have interesting catalytic, magnetic, or optical properties.

Research Plan:

  • Ligand Synthesis: Synthesize Schiff base ligands by condensing MMIC with diamines or amino-phenols (e.g., ethylenediamine, 2-aminophenol).

  • Complexation: React the synthesized ligands with various metal salts (e.g., Cu(II), Zn(II), Fe(III), Ru(III)) under appropriate conditions.

  • Characterization: Characterize the resulting metal complexes using techniques such as X-ray crystallography, UV-Vis spectroscopy, and cyclic voltammetry.

  • Property Evaluation: Investigate the potential applications of the complexes, for example, as catalysts in organic reactions or as components in sensor development.

Conclusion

1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde, while not extensively studied, represents a molecule of considerable untapped potential. Its straightforward, proposed synthesis from a common drug precursor and the presence of two versatile functional groups make it an attractive scaffold for a multitude of research applications. From developing novel therapeutics for endocrine, oncological, and infectious diseases to designing sophisticated chemical probes and advanced materials, MMIC offers a rich platform for scientific innovation. This guide serves as a call to action for researchers to explore the promising chemical space that this unique imidazole derivative unlocks.

References

  • WO2016202808A2 - NEW SYNTHESIS OF TAPENTADOL-HCl INTERMEDIATES - Google P
  • NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - P
  • new process for the synthesis of tapentadol and its intermediates - Patent BR-112012029882-A2 - PubChem. [Link]

  • Tetrahydrothiopyran-4-one as Five-Carbon Source for Scalable Synthesis of (±)-Tapentadol | Organic Process Research & Development - ACS Publications. [Link]

  • Process for the preparation of Tapentadol hydrochloride - Technical Disclosure Commons. [Link]

  • One-Pot Synthesis of Imidazolines from Aldehydes: Detailed Study about Solvents and Substrates - ResearchGate. [Link]

  • Antithyroid Drugs and Their Analogues: Synthesis, Structure, and Mechanism of Action - ACS Publications. [Link]

  • 1-Methyl-2-(methylthio)imidazole - ChemBK. [Link]

  • Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC. [Link]

  • General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone | Journal of the American Chemical Society. [Link]

  • Anti-thyroid drugs and thyroid hormone synthesis: effect of methimazole derivatives on peroxidase-catalyzed reactions - PubMed. [Link]

  • Imidazolines as Non-Classical Bioisosteres of N-Acyl homoserine lactones and Quorum Sensing Inhibitors - MDPI. [Link]

  • The structures and synthetic pathway of methimazole derivatives. - ResearchGate. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. [Link]

  • Review of pharmacological effects of imidazole derivatives. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. [Link]

  • Synthesis and study of biological activities of compounds derived from new Imidazole derivative - PharmaInfo. [Link]

  • 1H-Imidazole-2-carboxaldehyde, 1-methyl- - NIST WebBook. [Link]

  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate - Longdom Publishing. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis. [Link]

  • An Extensive Analysis of the Pharmacological Potential of Imidazole Derivatives. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [Link]

  • Synthesis of 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde 7.... - ResearchGate. [Link]

  • 1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives - SciSpace. [Link]

  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - DergiPark. [Link]

  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde via Directed Lithiation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde (CAS: 105956-24-9)[1] represents a critical transformation in the development of highly functionalized heterocyclic building blocks used in pharmaceutical drug discovery. Imidazoles are ubiquitous in bioactive molecules, and controlling the regioselectivity of their functionalization is paramount.

In a standard 1-methylimidazole system, the C-2 proton is the most acidic and is preferentially deprotonated by strong bases. However, in 1-methyl-2-(methylthio)-1H-imidazole, the C-2 position is sterically and electronically blocked by the methylthio ether. Consequently, directed lithiation using n-butyllithium (n-BuLi) is forced to the next most acidic site: the C-5 position[2]. This regioselectivity is further stabilized by the inductive effect of the adjacent N-methyl group. Subsequent electrophilic trapping with anhydrous N,N-dimethylformamide (DMF) yields the desired 5-carbaldehyde[3].

Experimental Design & Causality

As a self-validating protocol, every reagent and environmental condition has been selected to control the highly reactive organolithium intermediate:

  • Solvent Causality: Anhydrous Tetrahydrofuran (THF) is utilized because its Lewis basic oxygen atoms coordinate with the lithium cation. This breaks up the n-BuLi hexamers into highly reactive dimers and tetramers, which are necessary to deprotonate the weakly acidic C-5 proton.

  • Temperature Causality: The reaction must be strictly maintained at -78 °C during lithiation. At higher temperatures, the 5-lithioimidazole intermediate is prone to undesired side reactions, such as intermolecular nucleophilic attack on the methylthio group of unreacted starting material.

  • Electrophile Causality: DMF is specifically chosen over formate esters. Nucleophilic attack by the lithiated imidazole on DMF forms a stable tetrahedral lithium hemiaminal intermediate. Because this intermediate is stable at -78 °C, it prevents the over-addition of a second equivalent of the organolithium species (which would result in a secondary alcohol). The aldehyde is only revealed upon aqueous acidic workup.

Reagent Data & Stoichiometry

Table 1: Quantitative Data for Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
1-Methyl-2-(methylthio)-1H-imidazole128.191.01.28 g (10.0 mmol)Starting Material
n-Butyllithium (2.5 M in hexanes)64.061.14.4 mL (11.0 mmol)Base / Lithiating Agent
N,N-Dimethylformamide (DMF)73.091.51.16 mL (15.0 mmol)Electrophile
Tetrahydrofuran (THF), anhydrous72.11-50 mLSolvent
Saturated NH₄Cl (aq)--20 mLQuench / Hydrolysis

Synthetic Workflows & Mechanistic Pathways

Workflow A Phase 1: System Preparation Anhydrous THF, Ar/N2 atm B Phase 2: Directed Lithiation n-BuLi addition at -78°C A->B C Phase 3: Electrophilic Trapping Anhydrous DMF addition B->C D Phase 4: Quench & Hydrolysis Sat. NH4Cl at 0°C C->D E Phase 5: Isolation Extraction & Chromatography D->E

Synthetic workflow for 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde.

Mechanism SM 1-Methyl-2-(methylthio) imidazole Lithio 5-Lithio Intermediate (C-5 Deprotonation) SM->Lithio n-BuLi, THF -78°C Hemiaminal Lithium Hemiaminal (Stable at -78°C) Lithio->Hemiaminal DMF -78°C to RT Product 1-Methyl-2-(methylthio)-1H- imidazole-5-carbaldehyde Hemiaminal->Product H3O+ Workup

Mechanistic pathway of C-5 directed lithiation and DMF formylation.

Step-by-Step Experimental Protocol

Phase 1: System Preparation

  • Oven-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, an argon inlet, and an internal temperature probe.

  • Cool the apparatus to room temperature under a continuous stream of dry argon to ensure a strictly anhydrous environment.

  • Charge the flask with 1.28 g (10.0 mmol) of 1-methyl-2-(methylthio)-1H-imidazole.

  • Add 50 mL of anhydrous THF via syringe and stir to dissolve the starting material.

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

Phase 2: Directed Lithiation 6. Slowly add 4.4 mL (11.0 mmol) of n-butyllithium (2.5 M in hexanes) dropwise via syringe over 15 minutes.

  • Critical Causality: Dropwise addition prevents localized exothermic heating, maintaining the internal temperature below -70 °C to avoid decomposition of the lithiated intermediate.

  • Stir the resulting pale yellow/orange solution at -78 °C for 45 minutes.

    • In-Process Control (IPC) / Self-Validation: Quench a 0.1 mL aliquot of the reaction mixture into 0.5 mL of CD₃OD. Analyze via rapid LC-MS or ¹H NMR to confirm the complete disappearance of the starting material and the incorporation of deuterium at the C-5 position.

Phase 3: Electrophilic Trapping (Formylation) 8. Add 1.16 mL (15.0 mmol) of anhydrous DMF dropwise over 5 minutes. 9. Maintain the reaction mixture at -78 °C for 1 hour. 10. Remove the dry ice/acetone bath and allow the reaction to gradually warm to room temperature (approx. 20 °C) over 2 hours.

  • Observation: The mixture will typically lighten in color as the tetrahedral lithium hemiaminal intermediate forms and stabilizes.

Phase 4: Quench & Hydrolysis 11. Cool the reaction mixture to 0 °C using an ice-water bath. 12. Slowly add 20 mL of saturated aqueous NH₄Cl.

  • Critical Causality: The slightly acidic nature of NH₄Cl provides the exact proton concentration necessary to hydrolyze the lithium hemiaminal into the final aldehyde, while avoiding the degradation of the acid-sensitive imidazole ring that stronger mineral acids might cause.
  • Stir vigorously for 15 minutes to ensure complete hydrolysis.

Phase 5: Isolation & Purification 14. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 15. Wash the combined organic extracts with 30 mL of brine to remove residual DMF and water. 16. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. 17. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde as a stable solid.

References

  • Facile Synthesis of N-Dialkylaminomethyl-Substituted Heterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Science of Synthesis: Aryl- and Hetaryllithium Compounds (Section 8.1.14) Source: Thieme Connect URL:[Link]

Sources

Application Note: Derivatization Strategies for 1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The imidazole ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and thyroid modulators[1]. Among the highly versatile building blocks used to construct these complex architectures is 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde (CAS 105956-24-9) [2].

As a Senior Application Scientist, I frequently recommend this specific scaffold because it offers a highly predictable, orthogonal reactivity profile:

  • C5-Carbaldehyde: Acts as a prime electrophilic center for reductive aminations, Knoevenagel condensations, and Wittig olefinations[3].

  • C2-Methylthio: Functions as a masked leaving group. While inert under many standard conditions, it can be oxidized to a sulfone, activating the C2 position for rapid Nucleophilic Aromatic Substitution (SNAr)[1].

  • N1-Methyl: Locks the tautomeric state of the imidazole ring, ensuring strict regiocontrol during downstream functionalization and improving the pharmacokinetic predictability of the final drug candidate[4].

This application note details the causality, mechanisms, and validated protocols for the divergent functionalization of this scaffold.

Orthogonal Derivatization Workflow

The following diagram illustrates the divergent synthetic pathways available for modifying either the C5 or C2 position of the imidazole core.

G SM 1-Methyl-2-(methylthio)- 1H-imidazole-5-carbaldehyde (CAS 105956-24-9) Imine Imine / Iminium Intermediate (C5 Position) SM->Imine Primary/Secondary Amine Acid Catalyst (Optional) Sulfone 1-Methyl-2-(methylsulfonyl)- 1H-imidazole-5-carbaldehyde (C2 Activated) SM->Sulfone mCPBA (2.2 eq) or Oxone DCM, 0 °C to RT AmineC5 5-(Aminomethyl) Derivative (Reductive Amination) Imine->AmineC5 NaBH(OAc)3 DCE, RT AmineC2 2-Amino/Alkoxy Derivative (SNAr Substitution) Sulfone->AmineC2 Nucleophile (Amine/Alkoxide) DIPEA, DMF, 80 °C

Divergent derivatization of CAS 105956-24-9 via C5 reductive amination or C2 SNAr.

Protocol A: C5-Targeted Reductive Amination

Mechanistic Causality

Directly reacting an aldehyde with an amine and a strong reducing agent (like NaBH₄) often leads to the premature reduction of the aldehyde to an alcohol. To prevent this, we utilize Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) [3]. The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This makes STAB remarkably selective: it will reduce the transient imine/iminium ion but leave the unreacted C5-carbaldehyde intact[4]. 1,2-Dichloroethane (DCE) is selected as the solvent due to its excellent solubility profile for polar imidazole intermediates and its slightly higher boiling point compared to dichloromethane (DCM).

Step-by-Step Methodology
  • Imine Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde (1.0 eq, 10 mmol) in anhydrous DCE (0.2 M)[3].

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq). If the amine is supplied as a hydrochloride salt, add triethylamine (1.2 eq) to liberate the free base. Stir the mixture at room temperature for 1–2 hours to ensure complete imine formation[3]. (Note: For sterically hindered amines, adding 0.1 eq of glacial acetic acid accelerates imine formation).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control the mild exotherm[3].

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via LC-MS or TLC (eluent: 10% MeOH in DCM with 1% NH₄OH)[3].

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3]. Purify via flash column chromatography.

Protocol B: C2-Targeted Oxidation and SNAr

Mechanistic Causality

The methylthio group (-SCH₃) is a notoriously poor leaving group for SNAr reactions due to the low polarizability and poor stability of the resulting thiolate anion. To functionalize the C2 position, we must first perform an oxidation using m-chloroperoxybenzoic acid (mCPBA) to convert the thioether into a sulfone (-SO₂CH₃)[1]. The sulfone serves a dual purpose: it is an excellent leaving group (methanesulfinate), and its strong electron-withdrawing nature drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imidazole ring, highly activating the C2 position for nucleophilic attack[1].

Step-by-Step Methodology

Step 1: Oxidation to Sulfone

  • Dissolve 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde (1.0 eq, 10 mmol) in anhydrous DCM (0.1 M) and cool to 0 °C[1].

  • Slowly add mCPBA (77% purity, 2.2 eq) in small portions. The use of 2.2 equivalents ensures complete conversion to the sulfone, bypassing the intermediate sulfoxide[1].

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Quench: Add saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides. Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove the m-chlorobenzoic acid byproduct. Dry over Na₂SO₄ and concentrate to yield the crude sulfone, which is typically pure enough for the next step.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the crude 1-methyl-2-(methylsulfonyl)-1H-imidazole-5-carbaldehyde (1.0 eq) in a polar aprotic solvent such as anhydrous DMF or NMP (0.2 M).

  • Add the nucleophile (e.g., a primary/secondary amine or an alkoxide) (2.0–3.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) as an acid scavenger.

  • Heat the mixture to 80–100 °C for 12 hours. Alternatively, microwave irradiation at 120 °C for 30 minutes provides excellent yields with cleaner impurity profiles.

  • Work-up: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc) (3x). Wash the organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes the expected reaction metrics based on the application of the above protocols to various nucleophiles.

Reaction TypeReagents / NucleophileSolvent & TempTypical Yield (%)Key Experimental Observation
Reductive Amination Morpholine, NaBH(OAc)₃DCE, RT82 - 88Complete imine formation required prior to STAB addition to maximize yield.
Reductive Amination Benzylamine, NaBH(OAc)₃DCE, RT75 - 80Trace over-reduction to alcohol observed if STAB is added prematurely.
C2 Oxidation mCPBA (2.2 eq)DCM, 0 °C to RT90 - 95Clean conversion to sulfone; monitor carefully to avoid trapping the sulfoxide intermediate.
SNAr at C2 Piperidine, DIPEADMF, 80 °C78 - 85High regioselectivity; the methanesulfinate leaving group is easily washed away during aqueous workup.
SNAr at C2 Aniline, NaHTHF, Reflux60 - 65Weaker nucleophiles (anilines) require stronger bases (e.g., NaH) for efficient deprotonation prior to attack.

Conclusion

1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde is a highly modular scaffold. By leveraging the chemoselectivity of STAB for C5 reductive aminations and the activating power of sulfone oxidation for C2 SNAr reactions, medicinal chemists can rapidly generate diverse libraries of functionalized imidazoles for structure-activity relationship (SAR) studies.

References

  • Title: US20160303128A1 - Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors Source: google.com (Patents) URL: [1]

  • Title: A Stereoselective Tyrosinase Model Compound Derived from an m-Xylyl-l-histidine Ligand Source: acs.org (Inorganic Chemistry) URL: [Link][4]

Sources

Application Note: Optimized Knoevenagel Condensation Protocols for 1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The compound 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde (CAS: 105956-24-9) is a highly versatile heterocyclic building block used extensively in medicinal chemistry and materials science. Functionalization at the C5 position is a critical step in synthesizing complex molecular architectures, including kinase inhibitors, antihypertensive agents, and fluorescent probes[1],[2].

The Knoevenagel condensation serves as the premier synthetic transformation for coupling this aldehyde with active methylene compounds. This application note provides field-proven, self-validating protocols for this condensation, detailing the mechanistic rationale behind catalyst selection, solvent optimization, and stereochemical outcomes.

Mechanistic Insights: Causality Behind Experimental Choices

As an electron-rich heterocycle, the imidazole ring inherently donates electron density. In 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde, the N1-methyl and C2-methylthio groups further modulate this electronic landscape, slightly reducing the electrophilicity of the C5-carbonyl carbon compared to unfunctionalized benzaldehydes.

To overcome this thermodynamic barrier, the choice of catalyst is critical:

  • Iminium Activation (The Piperidine Advantage): Standard weak bases often result in sluggish kinetics. Secondary amines, such as piperidine, act as both a base and a nucleophilic catalyst. Piperidine condenses with the aldehyde to form a highly electrophilic iminium ion intermediate , significantly lowering the activation energy for nucleophilic attack by the enolate[2].

  • Aqueous Catalyst-Free Condensation: When highly acidic active methylenes (e.g., barbituric acid) are used, the reaction can be driven entirely in water without a catalyst. Water facilitates hydrogen-bonding activation of the carbonyl oxygen, while the inherent acidity of the methylene substrate allows spontaneous enolization and subsequent condensation[3].

  • Stereoselectivity: The reaction is highly stereoselective, predominantly yielding the thermodynamically stable (Z)-isomer to minimize steric clash between the imidazole core and the bulky electron-withdrawing groups of the active methylene[2].

Mechanism A Aldehyde (1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde) C Iminium Ion Intermediate (Highly Electrophilic) A->C + Catalyst B Catalyst (Piperidine) B->C F C-C Bond Formation (Addition) C->F Nucleophilic Attack D Active Methylene (e.g., Malononitrile) E Enolate/Carbanion D->E Base Deprotonation E->F G Elimination of Piperidine & Water F->G G->B Catalyst Regeneration H Knoevenagel Adduct (Conjugated Alkene) G->H Product Formation

Mechanistic pathway of the piperidine-catalyzed Knoevenagel condensation via iminium activation.

Reaction Optimization & Data Presentation

The success of the Knoevenagel condensation with imidazole-5-carbaldehydes depends heavily on matching the pKa of the active methylene with the appropriate solvent-catalyst system[1],[4].

Table 1: Active Methylene Substrate Scope & Optimal Conditions
Active Methylene CompoundpKa (approx.)Optimal CatalystOptimal SolventTemp (°C)Expected Yield (%)
Malononitrile 11.1Piperidine (10 mol%)Ethanol25 (RT)85 - 95
Ethyl Cyanoacetate 13.1Piperidine (20 mol%)Ethanol78 (Reflux)75 - 85
Barbituric Acid 4.0None (Autocatalytic)Water25 (RT)80 - 90
Meldrum's Acid 4.9L-Proline (10 mol%)Methanol25 (RT)85 - 90
Table 2: Solvent and Catalyst Screening (Using Malononitrile as standard)
SolventCatalystTime to CompletionImpurity ProfileRecommendation
EthanolPiperidine1 - 2 hoursVery LowOptimal - Product precipitates cleanly.
THFTEA12 hoursModerateSub-optimal - Sluggish kinetics.
WaterNone> 24 hoursHigh (Unreacted)Not recommended for pKa > 10 substrates.

Experimental Protocols

Workflow S1 1. Preparation Dissolve Aldehyde & Active Methylene S2 2. Catalysis Add Piperidine (Catalytic) S1->S2 S3 3. Reaction Stir at RT or Reflux Monitor via TLC S2->S3 S4 4. Workup Precipitation in Ice Water or Solvent Evaporation S3->S4 S5 5. Purification Filtration & Washing or Recrystallization S4->S5

Standard experimental workflow for the Knoevenagel condensation of imidazole-5-carbaldehydes.

Protocol A: Piperidine-Catalyzed Condensation with Malononitrile

Designed for active methylenes with moderate acidity (pKa 10-13).

Reagents:

  • 1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde: 1.0 mmol (156.2 g/mol )

  • Malononitrile: 1.1 mmol

  • Piperidine: 0.1 mmol (approx. 2 drops)

  • Absolute Ethanol: 5.0 mL

Step-by-Step Procedure:

  • Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde and 1.1 mmol of malononitrile in 5.0 mL of absolute ethanol[1].

  • Activation: Add 0.1 mmol of piperidine to the stirring solution. A slight color change (typically deepening to yellow/orange) indicates the formation of the iminium intermediate[2].

  • Reaction: Stir the mixture at ambient temperature (20-25 °C). The reaction is typically rapid; a precipitate will begin to form within 15-30 minutes.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The starting aldehyde will appear under short-wave UV (254 nm). The reaction is complete when the aldehyde spot is fully consumed.

  • Workup: Once complete, cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with 2 x 2 mL of ice-cold ethanol, followed by 5 mL of cold diethyl ether to remove residual piperidine and unreacted malononitrile.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 4 hours.

Protocol B: Green Aqueous Condensation with Barbituric Acid

Designed for highly acidic active methylenes (pKa < 5).

Reagents:

  • 1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde: 1.0 mmol

  • Barbituric Acid: 1.0 mmol

  • Deionized Water: 10.0 mL

Step-by-Step Procedure:

  • Suspension: Add 1.0 mmol of the aldehyde to 10.0 mL of deionized water in a 25 mL flask.

  • Addition: Add exactly 1.0 mmol of barbituric acid to the aqueous suspension[3].

  • Reaction: Stir vigorously at room temperature for 4 hours. Because barbituric acid is highly acidic, it auto-catalyzes the reaction. The product will precipitate directly out of the aqueous phase as a highly insoluble solid[3].

  • Isolation: Filter the resulting solid via vacuum filtration. Wash thoroughly with cold water (3 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry under high vacuum. Note: Products formed with barbituric acid often retain water of crystallization; extended drying over P2O5 may be required.

Quality Control & Self-Validation Metrics

To ensure the integrity of the synthesized protocols, validate the product using 1H-NMR (DMSO-d6 or CDCl3):

  • Disappearance of Aldehyde: Confirm the complete absence of the sharp aldehyde singlet typically found at δ 9.6 - 9.8 ppm [5].

  • Appearance of Vinylic Proton: Confirm the presence of the new vinylic proton (C=CH-) singlet, which typically emerges between δ 7.8 - 8.3 ppm depending on the electron-withdrawing groups of the active methylene.

  • Isomeric Purity: The presence of a single vinylic peak indicates high (Z)-stereoselectivity[2].

References[3] Novel synthon for incorporating 1,3-dimethyl imidazolium group into molecular architecture. PubMed Central (PMC). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3356616/[5]Synthesis of Four New 3-Imidazolyl-2-Azidoacrylate Derivatives Bearing Biphenyl Tetrazole Moiety as Potential Angiotensin II Receptor Antagonists. Pharmaceutical Sciences. Available at: https://journals.tbzmed.ac.ir/PDF/PS/16/PS-16-231.pdf[1]Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/RA/D3RA05264E[2]Combined inhibition of AKT/mTOR and MDM2 enhances Glioblastoma Multiforme cell apoptosis and differentiation of cancer stem cells. PubMed Central (PMC). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4404095/[4]2-Butyl-4-chloro-5-formylimidazole (CAS 83857-96-9) Properties and Applications. LookChem. Available at: https://www.lookchem.com/2-Butyl-4-chloro-5-formylimidazole/

Sources

Scale-up synthesis of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Scale-Up Protocol

Topic: Robust and Scalable Synthesis of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde

Abstract

1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. Its efficient and scalable production is therefore of significant interest to the drug development and manufacturing sectors. This document provides a detailed, two-step protocol for the multigram-scale synthesis of this target compound, commencing from the readily available starting material, 1-methyl-2-mercaptoimidazole (Methimazole). The protocol emphasizes process safety, operational efficiency, and high-yield production. The first step involves a selective S-methylation, followed by a Vilsmeier-Haack formylation to install the aldehyde functionality. Each step has been optimized for scale, with in-depth explanations of the chemical principles and safety considerations that inform the procedural choices.

Introduction and Reaction Scheme

The imidazole scaffold is a privileged structure in medicinal chemistry. The title compound, with its strategically placed methyl, methylthio, and formyl groups, offers multiple points for further chemical elaboration. Traditional synthetic routes may suffer from low yields, harsh conditions, or the use of reagents that are difficult to handle at scale. The presented methodology addresses these challenges by employing a logical and efficient synthetic sequence.

The overall two-step synthesis is outlined below:

Step 1: S-Methylation of 1-methyl-2-mercaptoimidazole Conceptual Image: Chemical reaction for Step 1

Step 2: Vilsmeier-Haack Formylation Conceptual Image: Chemical reaction for Step 2

This approach is designed for reliability and scalability, providing a clear pathway from a common starting material to a valuable, functionalized intermediate.

Detailed Synthesis Protocols

Part A: Scale-Up Synthesis of 1-methyl-2-(methylthio)-1H-imidazole (Intermediate 2)

Causality and Experimental Choices: The first step is a nucleophilic substitution reaction where the thiolate anion of 1-methyl-2-mercaptoimidazole, generated in situ by a base, attacks the electrophilic methyl group of dimethyl sulfate.

  • Base Selection: Sodium hydroxide is a cost-effective and strong base sufficient to deprotonate the thiol, driving the formation of the highly nucleophilic thiolate.

  • Solvent: A mixture of water and a polar aprotic solvent like acetone or THF is suitable. Water helps dissolve the base and starting material salt, while the organic solvent ensures solubility of the starting material and product.

  • Methylating Agent: Dimethyl sulfate (DMS) is a potent and economical methylating agent. However, it is extremely toxic and requires stringent handling procedures.[1][2][3]

Protocol:

  • Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical overhead stirrer, a temperature probe, and an addition funnel. Ensure the setup is in a certified chemical fume hood.

  • Reagent Charging: To the flask, add 1-methyl-2-mercaptoimidazole (1 ) (114.17 g, 1.0 mol) and 500 mL of deionized water.

  • Basification: Begin stirring the suspension. Prepare a solution of sodium hydroxide (44.0 g, 1.1 mol, 1.1 eq) in 200 mL of water and cool it to room temperature. Add this NaOH solution slowly to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 30°C. The solid should dissolve to form a clear solution of the sodium thiolate.

  • Methylation: Cool the reaction mixture to 0-5°C using an ice-water bath. Charge the addition funnel with dimethyl sulfate (132.45 g, 1.05 mol, 1.05 eq). Add the dimethyl sulfate dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

    • Expert Note: This reaction is exothermic. A slow, controlled addition is critical to prevent a thermal runaway and minimize side reactions.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the mixture back to 10°C. Carefully add 50 mL of 28% aqueous ammonia solution to the flask to quench any unreacted dimethyl sulfate and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 300 mL).

    • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-methyl-2-(methylthio)-1H-imidazole (2 ) as a pale yellow oil or low-melting solid. The product is often of sufficient purity for the next step.

Part B: Scale-Up Synthesis of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde (3)

Causality and Experimental Choices: This transformation is a Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic and heterocyclic rings.[4][5]

  • Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6] This electrophilic species is then attacked by the electron-rich C5 position of the imidazole ring.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and must be performed at low temperatures (0-5°C) to prevent degradation. The subsequent formylation reaction also requires careful temperature management.

  • Quenching: The reaction is quenched by pouring it onto ice water. This hydrolyzes the intermediate iminium species to the final aldehyde and neutralizes the acidic byproducts. This step is highly exothermic and releases corrosive HCl gas.[7][8]

Protocol:

  • Reactor Setup: In a separate, dry 2 L flask equipped with a mechanical stirrer, temperature probe, and addition funnel, add 500 mL of anhydrous N,N-dimethylformamide (DMF). Place the flask under a nitrogen atmosphere.

  • Vilsmeier Reagent Formation: Cool the DMF to 0-5°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (168.6 g, 1.1 mol, 2.2 eq based on a 0.5 mol scale) dropwise via the addition funnel over 60-90 minutes. Maintain the temperature strictly below 10°C. A thick, white precipitate of the Vilsmeier reagent will form. Stir for an additional 30 minutes at 0-5°C after the addition is complete.

  • Formylation Reaction: Prepare a solution of the intermediate 1-methyl-2-(methylthio)-1H-imidazole (2 ) (64.1 g, 0.5 mol) in 100 mL of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent suspension over 60 minutes, keeping the temperature below 10°C.

  • Reaction Completion: After the addition, remove the cooling bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70°C and maintain for 3-4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Prepare a 5 L beaker containing 2 kg of crushed ice and 1 L of water.

    • CRITICAL STEP: In a well-ventilated fume hood, very slowly and carefully pour the warm reaction mixture onto the stirred ice-water slurry. The quenching is extremely exothermic and will generate significant amounts of HCl gas.

    • Once the quench is complete, slowly add a 50% aqueous solution of sodium hydroxide to neutralize the mixture to a pH of 7-8. Perform this neutralization in an ice bath to control the temperature.

    • Extract the product from the neutralized aqueous solution with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with water (2 x 300 mL) and then with brine (300 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product (3 ) as a crystalline solid.

Data and Materials Summary

Table 1: Reagents and Yields for the Synthesis of Intermediate 2

Reagent/MaterialMolar Mass ( g/mol )Moles (mol)EquivalentsAmount Used
1-methyl-2-mercaptoimidazole114.171.01.0114.17 g
Sodium Hydroxide40.001.11.144.0 g
Dimethyl Sulfate126.131.051.05132.45 g (95 mL)
Water---700 mL
Dichloromethane---900 mL
Product: Intermediate 2 128.19 --~120 g (94%)

Table 2: Reagents and Yields for the Synthesis of Product 3

Reagent/MaterialMolar Mass ( g/mol )Moles (mol)EquivalentsAmount Used
Intermediate 2 128.190.51.064.1 g
Phosphorus Oxychloride153.331.12.2168.6 g (102 mL)
N,N-Dimethylformamide (DMF)73.09--600 mL
Ethyl Acetate---1500 mL
Product: Aldehyde 3 156.20 --~66.4 g (85%)

Experimental Workflow Diagram

The following diagram illustrates the overall process flow for the two-step synthesis.

Synthesis_Workflow cluster_step1 Step 1: S-Methylation cluster_step2 Step 2: Vilsmeier-Haack Formylation s1_charge Charge Reactor: 1-methyl-2-mercaptoimidazole, Water, NaOH(aq) s1_methylate Controlled Addition: Dimethyl Sulfate @ 0-10°C s1_charge->s1_methylate s1_react React at RT (2-3 hours) s1_methylate->s1_react s1_quench Quench: Aqueous Ammonia s1_react->s1_quench s1_extract Extraction: Dichloromethane s1_quench->s1_extract s1_isolate Isolate & Concentrate s1_extract->s1_isolate s1_product Intermediate 2 (1-methyl-2-(methylthio)-1H-imidazole) s1_isolate->s1_product s2_formylate Add Intermediate 2 in DMF Heat to 60-70°C s1_product->s2_formylate Use in next step s2_vreagent Prepare Vilsmeier Reagent: POCl₃ + DMF @ 0-5°C s2_vreagent->s2_formylate s2_quench CRITICAL QUENCH: Pour onto Ice-Water s2_formylate->s2_quench s2_neutralize Neutralize with NaOH(aq) pH 7-8 s2_quench->s2_neutralize s2_extract Extraction: Ethyl Acetate s2_neutralize->s2_extract s2_purify Purify: Recrystallization s2_extract->s2_purify s2_product Final Product 3 (1-methyl-2-(methylthio)-1H- imidazole-5-carbaldehyde) s2_purify->s2_product

Sources

Application Note: A Multi-faceted Approach to the Purity Assessment of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde is a heterocyclic building block whose structural features—a substituted imidazole ring and a reactive aldehyde group—make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product.[][2] Impurities originating from the manufacturing process, degradation, or storage can carry their own pharmacological or toxicological activities, potentially compromising patient safety.[3][4]

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities.[5][6][7] The ICH Q2(R2) guideline, in particular, requires that analytical procedures used for purity testing be thoroughly validated to demonstrate they are fit for their intended purpose.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust, multi-technique analytical strategy for the purity assessment of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde. We will move beyond simple procedural lists to explain the scientific rationale behind the selection of methods, the design of experiments, and the interpretation of data, ensuring a self-validating and trustworthy analytical workflow.

The Orthogonal Analytical Strategy: A Foundation of Trust

No single analytical technique can reveal all potential impurities. A trustworthy purity assessment relies on an orthogonal approach , which involves using multiple analytical methods that measure the analyte and its impurities based on different chemical or physical principles.[8] This strategy minimizes the risk of co-eluting or non-detectable impurities, providing a more complete and accurate purity profile. For a compound like 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde, a primary separation technique like High-Performance Liquid Chromatography (HPLC) should be complemented by methods such as Gas Chromatography (GC) for volatile impurities, and Nuclear Magnetic Resonance (NMR) for structural confirmation and quantification.

G cluster_main Purity Assessment Strategy cluster_primary Primary Method (Quantitation) cluster_complementary Complementary / Orthogonal Methods Main 1-methyl-2-(methylthio)-1H- imidazole-5-carbaldehyde (API Intermediate) HPLC HPLC-UV (Purity & Impurities) Main->HPLC Separation & Quantitation GC GC-MS (Residual Solvents, Volatiles) Main->GC Volatiles Analysis NMR qNMR / ¹H & ¹³C NMR (Assay, Structure ID) Main->NMR Structural & Quantitative Verification LCMS LC-MS (Impurity ID, Mass Verification) HPLC->LCMS Mass Analysis of Eluents

Caption: Orthogonal strategy for comprehensive purity analysis.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: HPLC is the cornerstone of purity analysis for non-volatile organic molecules in the pharmaceutical industry.[][9] Its high resolving power allows for the separation of the main component from closely related structural analogues and degradation products. For an imidazole derivative, controlling the mobile phase pH is critical. The imidazole moiety is basic, and operating at a pH approximately 2 units below its pKa ensures it exists in a single, protonated form, preventing peak tailing caused by interactions with residual silanols on the column.[10] A C18 column is a robust starting point due to its versatility and wide availability.

Detailed Experimental Protocol: HPLC-UV

Objective: To separate and quantify 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde from its potential process-related impurities and degradation products.

A. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

B. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent efficiency and resolution for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the basic imidazole nitrogen, improving peak shape.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier offering good elution strength and low UV cutoff.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient is essential to elute potential impurities with a wide range of polarities and to ensure late-eluting compounds are cleared from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the injection solvent.
Detection UV at 254 nm and 280 nmInitial screening wavelengths; a PDA detector is recommended to assess peak purity and select the optimal wavelength.

C. Sample and Standard Preparation:

  • Solvent (Diluent): Mobile Phase A / Mobile Phase B (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulates.

Trustworthiness: Method Validation according to ICH Q2(R2)

A protocol's trustworthiness is established through validation, which demonstrates that the method is suitable for its intended purpose.[5][8][11]

Caption: Key parameters for analytical method validation per ICH Q2(R2).

Validation Parameter Acceptance Criteria:

ParameterTestTypical Acceptance Criteria
Specificity Analyze blank, placebo, spiked samples, and forced degradation samples.The analyte peak should be free from interference. Peak purity analysis (PDA) should pass.
Linearity Analyze at least 5 concentrations across the range.Correlation coefficient (r²) ≥ 0.999.[12]
Range Confirmed by linearity, accuracy, and precision data.Typically 80% to 120% of the test concentration for assay.
Accuracy Analyze spiked placebo at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Recovery between 98.0% and 102.0%.[12]
Precision Repeatability: 6 replicate injections. Intermediate: Different analyst, day, instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ Signal-to-Noise ratio of 10:1 or based on standard deviation of the response.RSD ≤ 10%.
LOD Signal-to-Noise ratio of 3:1.Visual evaluation.

Complementary Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Expertise & Experience: GC is the gold standard for analyzing volatile and semi-volatile compounds, making it ideal for detecting residual solvents from the manufacturing process, which are strictly controlled under ICH Q3C guidelines. A headspace autosampler is used to introduce only the volatile components into the GC system, protecting the instrument from the non-volatile API.

Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler and a Mass Spectrometer detector.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, DMF). Crimp securely.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 min

  • GC Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

Nuclear Magnetic Resonance (NMR) for Structural Identity and Assay (qNMR)

Expertise & Experience: NMR spectroscopy is an unparalleled tool for structural elucidation.[13] ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming its identity. Importantly, some imidazole derivatives can exhibit tautomerism, which may lead to broadened or missing signals in ¹³C NMR spectra in solution.[14] Running spectra at different temperatures can sometimes resolve this issue.

Furthermore, Quantitative NMR (qNMR) is a primary analytical method that can determine the purity (assay) of a substance without the need for an identical reference standard. It relies on comparing the integral of an analyte proton signal to that of a certified internal standard with a known concentration.

Protocol: ¹H NMR for Identity and qNMR for Assay

  • Sample Preparation (Identity): Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation (qNMR): Accurately weigh ~20 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve in a known volume of deuterated solvent.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard 1D proton pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons being integrated (e.g., 30 seconds) to ensure full relaxation for accurate quantification.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • For identity, compare the chemical shifts and coupling patterns to the expected structure.

    • For qNMR, integrate a well-resolved proton signal from the analyte and a signal from the internal standard. Calculate the purity based on the integral ratio, number of protons, and weights.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Expertise & Experience: While HPLC-UV can quantify impurities, it cannot identify them. By coupling the HPLC system to a mass spectrometer, we can obtain the molecular weight of each impurity as it elutes from the column.[15] This is the first and most critical piece of data in the structural elucidation of unknown peaks.

Protocol: LC-MS for Impurity Mass-to-Charge Ratio

  • LC System: Use the same HPLC method developed in Section 3.1.

  • MS Interface: Electrospray Ionization (ESI).

  • Ionization Mode: Positive (ESI+). The imidazole nitrogen is readily protonated.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF). A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is preferred as it can provide an accurate mass measurement, which can be used to predict the elemental composition of an impurity.

  • Data Acquisition: Scan the m/z range from 100 to 500.

Integrated Impurity Profiling Workflow

The ultimate goal is to create a complete impurity profile, which involves detecting, identifying, and quantifying all impurities above a certain threshold (typically 0.10% as per ICH Q3A).[3]

Sources

Application Note & Protocols: Leveraging 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in the field of oncology.[1][2] Its ability to participate in key hydrogen bonding interactions and serve as a versatile synthetic platform makes it ideal for the design of protein kinase inhibitors. This document provides a detailed guide for researchers and drug development professionals on the strategic use of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde, a highly functionalized building block, for the synthesis of diverse libraries of potential kinase inhibitors. We will explore core synthetic strategies, provide detailed, validated protocols, and discuss the chemical rationale behind these methodologies, empowering research teams to accelerate their drug discovery programs.

Introduction: The Strategic Value of the Imidazole Scaffold

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. The imidazole framework is frequently employed in kinase inhibitor design due to its bioisosteric relationship with purines and its capacity to engage with the hinge region of the kinase ATP-binding site.[3]

The starting material, 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde , offers three key points for synthetic diversification:

  • The Aldehyde (C5): A versatile functional group for introducing a wide array of substituents that can explore different regions of the kinase active site.

  • The Methylthio Group (C2): Can be displaced or modified to modulate electronic properties and target specific amino acid residues.

  • The Imidazole Core: Provides the fundamental scaffold for hinge binding.

This guide will focus on leveraging the reactivity of the aldehyde group to construct libraries of substituted imidazoles suitable for screening and structure-activity relationship (SAR) studies.

Reagent Profile: 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde

A thorough understanding of the starting material is critical for successful and safe experimentation.

Physicochemical Data
PropertyValueReference
CAS Number 105956-24-9[4][5]
Molecular Formula C₆H₈N₂OS[4]
Molecular Weight 156.20 g/mol [4]
Appearance Data not available; typically a solid
Topological Polar Surface Area 60.2 Ų[4]
Hydrogen Bond Acceptor Count 3[4]
Handling and Safety

As a laboratory chemical, 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde and its derivatives should be handled with care.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]

  • Incompatibilities: Avoid strong oxidizing agents.[6]

  • First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes.[7] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention.[7]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Core Synthetic Strategy: Reductive Amination

The most direct and powerful method for elaborating the imidazole-5-carbaldehyde is reductive amination. This two-step, one-pot sequence allows for the covalent attachment of a vast array of primary and secondary amines, which can introduce critical pharmacophoric features.

The Causality Behind the Choice: Reductive amination is chosen for its robustness, high functional group tolerance, and the commercial availability of tens of thousands of diverse amines. This allows for the rapid generation of large chemical libraries, which is essential for initial hit discovery and SAR exploration in a drug discovery context.

G cluster_workflow Reductive Amination Workflow A 1-methyl-2-(methylthio)-1H- imidazole-5-carbaldehyde C Imine/Iminium Intermediate (Schiff Base Formation) A->C + Amine - H₂O B Primary or Secondary Amine (R1R2-NH) B->C E Final Amine Product (Kinase Inhibitor Scaffold) C->E + Reducing Agent D Reducing Agent (e.g., NaBH(OAc)₃) D->E G cluster_pathway Pathway to Complex Kinase Inhibitors A Scaffold from Reductive Amination B Halogenation of Imidazole Core (e.g., with NBS) A->B D Suzuki-Miyaura Cross-Coupling B->D C Aryl Boronic Acid or Ester C->D E Complex Bi-aryl Kinase Inhibitor D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde, which is commonly prepared via the Vilsmeier-Haack formylation of 1-methyl-2-(methylthio)-1H-imidazole.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I fix this?

Answer:

Low or no yield in a Vilsmeier-Haack reaction is a common issue that can often be traced back to several key factors. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Vilsmeier Reagent Formation: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and a suitable amide, typically N,N-dimethylformamide (DMF).[1][2][3] It is crucial that both POCl₃ and DMF are of high purity and anhydrous. Moisture will quench the highly reactive Vilsmeier reagent.

    • Substrate Purity: Ensure your starting material, 1-methyl-2-(methylthio)-1H-imidazole, is pure. Impurities can interfere with the reaction.

    • Molar Ratios: The stoichiometry of the reagents is critical. A common starting point is to use a slight excess of the Vilsmeier reagent relative to the imidazole substrate. A molar ratio of 1.2 to 1.5 equivalents of POCl₃ and 3 to 5 equivalents of DMF (which often serves as the solvent as well) to 1 equivalent of the substrate is a good starting point.[4]

  • Reaction Temperature:

    • Vilsmeier Reagent Formation: The formation of the Vilsmeier reagent is typically carried out at low temperatures, often between 0 °C and 10 °C, to control the exothermic reaction.[2]

    • Formylation Step: After the formation of the Vilsmeier reagent, the imidazole substrate is added, and the reaction temperature is gradually increased. The optimal temperature for the formylation of electron-rich heterocycles like imidazoles can vary. If you are experiencing low yield, consider optimizing the temperature. It is advisable to start at a lower temperature (e.g., room temperature) and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC). Some reactions may require heating to 60-80 °C to proceed at a reasonable rate.[2][4]

  • Reaction Time:

    • The reaction time can significantly impact the yield. Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times, especially at elevated temperatures, can lead to the formation of byproducts. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Work-up Procedure:

    • The work-up of a Vilsmeier-Haack reaction is critical for isolating the product. The reaction mixture is typically quenched by pouring it onto ice-water, followed by neutralization with a base (e.g., sodium carbonate, sodium hydroxide) to a pH of 7-8.[4] This hydrolyzes the intermediate iminium salt to the desired aldehyde. Improper pH adjustment can lead to low yields.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Products/Impurities

Question: My TLC/NMR analysis shows multiple spots/peaks, indicating the presence of impurities. What are the likely side reactions and how can I minimize them?

Answer:

The formation of multiple products is often due to side reactions or the presence of impurities in the starting materials. Here are some common culprits and solutions:

  • Di-formylation: While the C5 position of 1-methyl-2-(methylthio)-1H-imidazole is the most activated for electrophilic substitution, under harsh conditions (high temperature, prolonged reaction time, large excess of Vilsmeier reagent), di-formylation at other positions on the imidazole ring can occur.

    • Solution: Use milder reaction conditions. Carefully control the stoichiometry of the Vilsmeier reagent and maintain the lowest effective reaction temperature.

  • Reaction with the Methylthio Group: The methylthio group is generally stable under Vilsmeier-Haack conditions, but at elevated temperatures, side reactions involving this group are possible.

    • Solution: Again, milder reaction conditions are key. Avoid excessive heating.

  • Starting Material Impurities: Impurities in the 1-methyl-2-(methylthio)-1H-imidazole can lead to the formation of corresponding formylated impurities.

    • Solution: Ensure the purity of your starting material through appropriate purification techniques (e.g., distillation, chromatography) before starting the reaction.

  • Decomposition: Imidazole derivatives can be sensitive to strong acids and high temperatures. Prolonged exposure to the acidic reaction conditions or excessive heat during work-up can lead to decomposition.

    • Solution: Minimize the reaction time and ensure a rapid and efficient work-up procedure.

Purification Strategy

If impurities are present, a robust purification strategy is necessary.

Purification MethodApplicabilityKey Considerations
Column Chromatography Highly effective for separating the desired product from impurities with different polarities.Use a silica gel stationary phase and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Monitor fractions by TLC.
Recrystallization Suitable if the product is a solid and a suitable solvent system can be found.The product should have good solubility in the hot solvent and poor solubility in the cold solvent.[5]
Distillation Applicable if the product is a liquid with a sufficiently high boiling point and is thermally stable.Not typically the primary method for this compound.
Issue 3: Difficulty in Product Isolation/Purification

Question: I am having trouble isolating a pure product after the work-up. What are some best practices for purification?

Answer:

Effective isolation and purification are crucial for obtaining high-purity 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde.

  • Initial Work-up:

    • After quenching the reaction with ice-water and neutralizing, the product is typically extracted into an organic solvent like dichloromethane or ethyl acetate.

    • Ensure complete extraction by performing multiple extractions.

    • Wash the combined organic layers with brine to remove residual water and inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) and filter.

    • Remove the solvent under reduced pressure.

  • Chromatography:

    • Column chromatography is often the most effective method for purifying the crude product.

    • TLC Analysis: Before running a column, perform TLC analysis to determine an optimal solvent system that provides good separation between your product and any impurities.

    • Column Packing: Properly pack the silica gel column to avoid channeling.

    • Loading: Load the crude product onto the column in a minimal amount of the mobile phase.

    • Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.

    • Combine the pure fractions and remove the solvent to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for the formylation of 1-methyl-2-(methylthio)-1H-imidazole?

A1: The Vilsmeier-Haack reaction proceeds through a few key steps:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, which is a chloroiminium ion.[1][3]

  • Electrophilic Aromatic Substitution: The electron-rich imidazole ring of 1-methyl-2-(methylthio)-1H-imidazole acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. The substitution preferentially occurs at the C5 position due to the directing effects of the ring nitrogens and the methylthio group.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde.[3]

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Q2: Are there any alternative formylation methods for this compound?

A2: While the Vilsmeier-Haack reaction is a common and effective method for formylating electron-rich heterocycles, other methods exist for the formylation of imidazoles in general, though they may require modification for this specific substrate.[6] These include:

  • Duff Reaction: This method uses hexamethylenetetramine in the presence of an acid. It is typically used for activated aromatic compounds like phenols.

  • Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrochloric acid in the presence of a catalyst, but it is generally not suitable for heterocycles.

  • Organometallic Approach: Deprotonation of the imidazole ring with a strong base (e.g., n-butyllithium) followed by quenching with a formylating agent like DMF can be a viable route.[6] However, this may require protection of other reactive sites.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Safety is paramount in the laboratory. When performing this synthesis, please adhere to the following precautions:

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive reagent. It reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential skin and respiratory irritant. Use it in a fume hood and avoid inhalation or skin contact.

  • General Precautions: Always wear appropriate PPE. Be aware of the potential for exothermic reactions, especially during the formation of the Vilsmeier reagent and the quenching step. Have appropriate spill control materials readily available.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-methyl-2-(methylthio)-1H-imidazole

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.

Materials:

  • 1-methyl-2-(methylthio)-1H-imidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction:

    • Dissolve 1-methyl-2-(methylthio)-1H-imidazole (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the imidazole solution dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion.

  • Work-up and Extraction:

    • Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

    • Slowly neutralize the acidic solution by adding saturated aqueous Na₂CO₃ solution until the pH is approximately 8.

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde.

References

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde - Benchchem. (n.d.).
  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008, January 1).
  • 1H-Imidazole-5-carboxaldehyde, 1-methyl-2-(methylthio) - Guidechem. (n.d.).
  • 1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure. (n.d.).
  • Synthesis of 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde 7.... - ResearchGate. (n.d.).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (2023, September 5).
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. (2019, July 3).
  • 1-Methyl-2-(methylthio)-1H-imidazole | 14486-52-3. (n.d.).
  • 105956-24-9|1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde - BLDpharm. (n.d.).
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - ResearchGate. (n.d.).
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. (n.d.).
  • Technical Support Center: 1H-Imidazole-2-carboxaldehyde Oxime Synthesis - Benchchem. (n.d.).
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - MDPI. (2024, June 26).
  • 1-Methyl-2-(trifluoromethyl)-1H-imidazole-5-carbaldehyde | 1781041-25-5 - Sigma-Aldrich. (n.d.).
  • A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
  • Reaction strategies for synthesis of imidazole derivatives: a review - Semantic Scholar. (n.d.).

Sources

Technical Support Center: Workup Procedures for 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the workup and purification of reactions involving this versatile heterocyclic aldehyde.

The unique combination of an aldehyde, a substituted imidazole ring, and a methylthio group presents specific challenges and opportunities in reaction workups.[1][2][3][4] This guide is structured to address these nuances directly, moving beyond generic protocols to explain the "why" behind each step.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is complete, but my product, an aldehyde, is proving to be highly water-soluble. How can I efficiently extract it from the aqueous phase?

Answer:

This is a common challenge with polar heterocyclic aldehydes. The imidazole nucleus and the aldehyde group both contribute to significant water solubility, making standard liquid-liquid extractions with solvents like ethyl acetate or diethyl ether inefficient.[5]

Core Strategy: Salting Out & Solvent Selection

  • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with a salt such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This process, known as "salting out," decreases the solubility of your organic product in the aqueous phase by increasing the polarity of the aqueous layer.

  • Use a More Polar Extraction Solvent: Switch to a more polar, water-immiscible organic solvent. A mixture of dichloromethane (DCM) and isopropanol (e.g., 9:1 or 4:1 DCM:IPA) is often effective. The isopropanol increases the polarity of the organic phase, improving the partitioning of your polar product.

  • Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent than one large extraction. For a highly water-soluble compound, 5-7 extractions may be necessary.

Expert Insight: If your product is still retained in the aqueous phase, consider a continuous liquid-liquid extraction apparatus. This can be particularly useful for compounds with very unfavorable partition coefficients.

Question 2: I have unreacted 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde in my crude product mixture. How can I selectively remove it without using column chromatography?

Answer:

Unreacted aldehydes can often be removed selectively through a chemical workup that converts the aldehyde into a water-soluble adduct.[6][7][8]

Bisulfite Adduct Formation Protocol:

This method relies on the reversible reaction of aldehydes with sodium bisulfite to form a charged, water-soluble adduct.[6][7][8]

  • Dissolve the Crude Mixture: Dissolve your crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash with Saturated Sodium Bisulfite: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 2-5 minutes to ensure complete reaction.

  • Separate the Layers: The aldehyde-bisulfite adduct will partition into the aqueous layer. Separate the organic layer, which now contains your desired product (minus the unreacted aldehyde).

  • Back-Extraction (Optional): To ensure all of your desired product is recovered, you can back-extract the aqueous layer with a fresh portion of your organic solvent.

  • Wash the Organic Layer: Wash the combined organic layers with brine to remove any residual water-soluble components, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Data Summary for Aldehyde Removal:

MethodPrincipleAdvantagesDisadvantages
Bisulfite Wash Forms a water-soluble adductHighly selective for aldehydes, avoids chromatographyNot suitable for base-sensitive products
Acidic Wash Protonates the imidazole nitrogenCan remove basic impuritiesMay not be effective for aldehyde removal alone
Basic Wash -Can remove acidic impuritiesPotential for side reactions with the aldehyde

Workflow for Selective Aldehyde Removal:

G start Crude Reaction Mixture (Product + Unreacted Aldehyde) dissolve Dissolve in Organic Solvent start->dissolve wash_bisulfite Wash with Saturated NaHSO₃ (aq) dissolve->wash_bisulfite separate Separate Layers wash_bisulfite->separate organic_layer Organic Layer (Desired Product) separate->organic_layer Contains product aqueous_layer Aqueous Layer (Aldehyde-Bisulfite Adduct) separate->aqueous_layer Contains aldehyde wash_brine Wash with Brine organic_layer->wash_brine dry Dry (Na₂SO₄) wash_brine->dry concentrate Concentrate dry->concentrate final_product Purified Product concentrate->final_product

Caption: Workflow for removing unreacted aldehyde.

Question 3: During my reaction workup, I'm observing the formation of a dark-colored impurity. What could this be and how can I prevent it?

Answer:

The methylthio (-SCH₃) group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone impurities.[9] These oxidized byproducts are often colored and can complicate purification. Imidazole rings themselves are generally resistant to oxidation but can be sensitive under certain conditions.[10]

Causality and Prevention:

  • Oxidizing Agents: The presence of residual oxidizing agents from the reaction or exposure to atmospheric oxygen during a prolonged workup can cause this issue.

  • Prevention:

    • Inert Atmosphere: If possible, conduct the workup under an inert atmosphere (e.g., nitrogen or argon), especially if the process is lengthy.

    • Quenching: Ensure any oxidizing agents are thoroughly quenched before starting the workup. A wash with a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) solution can help.

    • Minimize Exposure to Air: Work efficiently to minimize the time the reaction mixture is exposed to air, especially if heating is involved during solvent removal.

Troubleshooting Flowchart:

G start Dark Impurity Observed During Workup check_oxidizing_agent Was an oxidizing agent used in the reaction? start->check_oxidizing_agent yes_oxidizing Yes check_oxidizing_agent->yes_oxidizing Yes no_oxidizing No check_oxidizing_agent->no_oxidizing No quench Incorporate a quench step (e.g., Na₂S₂O₃ wash) yes_oxidizing->quench inert_atmosphere Workup under inert atmosphere no_oxidizing->inert_atmosphere minimize_air Minimize air exposure during workup quench->minimize_air inert_atmosphere->minimize_air purification Proceed to Purification (e.g., Column Chromatography) minimize_air->purification

Caption: Troubleshooting dark impurity formation.

Question 4: I'm using a high-boiling point solvent like DMF or DMSO. What is the best practice for removing it during the workup?

Answer:

High-boiling point, water-miscible solvents like DMF and DMSO cannot be easily removed by a standard aqueous wash.[11]

Recommended Procedure:

  • Dilution: Dilute the reaction mixture with a large volume of water (at least 10-20 times the volume of the DMF/DMSO). This will cause many organic products to precipitate. If your product precipitates, you can collect it by filtration.

  • Extraction: If your product does not precipitate, extract the diluted aqueous solution multiple times with a water-immiscible organic solvent such as ethyl acetate or DCM.

  • Thorough Washing: The key to removing residual DMF or DMSO from the organic layer is to wash it repeatedly with water or brine. A series of 5-7 washes is recommended.

Expert Tip: For stubborn cases, a wash with a dilute lithium chloride (LiCl) solution can be more effective at removing DMF than water or brine alone.

Question 5: What type of column chromatography conditions are suitable for purifying products derived from 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde?

Answer:

The polarity of your final product will dictate the optimal chromatography conditions. However, there are some general guidelines for imidazole-containing compounds.[12][13]

General Recommendations:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase:

    • For non-polar to moderately polar compounds, a gradient of ethyl acetate in hexanes or heptane is a good starting point.

    • For more polar compounds, a mobile phase system of dichloromethane and methanol is often effective.

  • Tailing Reduction: The basic nitrogen of the imidazole ring can interact with acidic silanol groups on the silica gel, leading to peak tailing. To mitigate this, you can:

    • Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase.

    • Use deactivated or neutral silica gel.

Example Solvent Systems:

Polarity of ProductStarting Mobile Phase
Low to Medium10-20% Ethyl Acetate in Hexanes
Medium to High2-5% Methanol in Dichloromethane
High5-10% Methanol (with 0.5% NH₄OH) in DCM

Purification Strategy Diagram:

G Crude_Product Crude Product TLC_Analysis TLC Analysis (Multiple Solvents) Crude_Product->TLC_Analysis Choose_System Select Solvent System TLC_Analysis->Choose_System Column_Chromatography Column Chromatography Choose_System->Column_Chromatography Analyze_Fractions Analyze Fractions (TLC) Column_Chromatography->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Final_Product Pure Product Combine_Pure->Final_Product

Caption: General purification workflow.

References

Sources

Technical Support Center: Catalyst Selection & Troubleshooting for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for cross-coupling methodologies. This guide is designed for researchers, process chemists, and drug development professionals facing complex challenges in carbon-carbon and carbon-heteroatom bond formation. Rather than relying on trial-and-error, this center focuses on the mechanistic causality behind catalyst failure, ligand effects, and substrate-specific optimizations.

Diagnostic Workflow: Catalyst Selection by Substrate

Selecting the correct catalyst system requires matching the electronic and steric demands of your electrophile with the appropriate ligand architecture. Use the diagnostic workflow below to establish your baseline catalytic system before optimization.

CatalystSelection Start Identify Electrophile ArylIodide Aryl Iodide Start->ArylIodide ArylChloride Aryl Chloride / Bromide Start->ArylChloride Heteroaryl Heteroaryl Halide (e.g., 2-Pyridyl) Start->Heteroaryl AvoidDba Avoid Pd2(dba)3 (dba arylation risk) Use Pd(OAc)2 ArylIodide->AvoidDba Electron-deficient StandardPd Pd(PPh3)4 or Pd(dppf)Cl2 ArylIodide->StandardPd Standard BulkyLigand Bulky Monophosphines (e.g., XPhos, RuPhos) or G2/G3 Precatalysts ArylChloride->BulkyLigand NiCatalyst Ni-Catalysis (XEC) or Pd with P(t-Bu)2Me Heteroaryl->NiCatalyst

Diagnostic workflow for selecting cross-coupling catalysts based on electrophile properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard Pd₂(dba)₃ / XPhos system is failing to couple my electron-deficient aryl iodide. What is happening?

Causality & Solution: You are likely experiencing catalyst poisoning via ligand arylation. While Pd₂(dba)₃ is a ubiquitous Pd(0) source, the dba (dibenzylideneacetone) ligand is not entirely innocent. Reaction monitoring studies have revealed that dba is highly susceptible to bis-arylation when exposed to electron-deficient aryl iodides[1]. This in-situ formation of dbaAr₂ ligands creates a complex that binds too strongly to the palladium center, drastically altering its catalytic activity and effectively poisoning the cycle[1].

  • Recommendation: Switch to a dba-free palladium source, such as Pd(OAc)₂ or a pre-formed Buchwald G2/G3 palladacycle. If scaling up (e.g., kiloscale Buchwald-Hartwig aminations), utilizing Design of Experiments (DoE) to screen cheaper bidentate ligands like BINAP with Pd(dba)₂ or Pd(OAc)₂ can also prevent these issues while minimizing residual palladium in the API[2].

Q2: How do I overcome the "2-Pyridyl Problem" when coupling heteroaryl halides?

Causality & Solution: Heteroaromatic reactants, particularly those with multiple nitrogen atoms (e.g., pyrimidines, 2-chloropyridines), are notoriously challenging[3]. The nitrogen lone pairs strongly coordinate to the palladium center, forming stable, off-cycle complexes that halt catalysis. Furthermore, 2-pyridyl organometallic reagents are highly unstable.

  • Recommendation 1 (Ligand Tuning): Use highly electron-rich, less sterically hindered phosphines like P(t-Bu)₂Me. This specific architecture provides enough electron density to drive oxidative addition without the extreme steric bulk that exacerbates heteroatom coordination[3].

  • Recommendation 2 (Metal Switching): Bypass palladium entirely by utilizing Nickel-catalyzed Cross-Electrophile Coupling (XEC)[4]. Ni-catalysis (e.g., using NiCl₂/dtbbpy) operates via distinct radical pathways, allowing for the direct coupling of heteroaryl chlorides and aryl bromides at a 1:1 ratio without the need for unstable organometallic intermediates[4].

Q3: My Suzuki-Miyaura coupling yields are low, and LC-MS shows massive protodeboronation of my heteroaryl boronic acid. How can I stop this?

Causality & Solution: Protodeboronation (cleavage of the C-B bond to form Ar-H) is a competing hydrolysis pathway that consumes your boronic acid[5]. It is exacerbated by three main factors:

  • Slow Transmetalation: If transmetalation is sluggish, the boronic species sits in the basic aqueous phase longer, allowing hydrolysis to outcompete product formation[6].

  • Ligand Choice: Paradoxically, the bulky phosphine ligands (e.g., XPhos, tBuXPhos) typically used to facilitate difficult cross-couplings can actually promote palladium-catalyzed protodeboronation[7]. Extreme steric bulk hinders the coordination of the boronate complex to the Pd(II) center during transmetalation.

  • Temperature: While heat drives transmetalation, it also accelerates base-catalyzed C-B bond cleavage. Interestingly, dropping the reaction to room temperature without changing the catalyst can sometimes increase protodeboronation if the transmetalation step completely stalls[6].

  • Recommendation: Switch to a less sterically hindered bidentate ligand like Pd(dppf)Cl₂, lower the base strength (e.g., use K₂CO₃ instead of NaOH), and implement a slow-addition protocol for the boronic ester (see Section 5).

Mechanistic Insight: The Protodeboronation Pathway

Understanding the kinetic competition between transmetalation and protodeboronation is critical for optimizing Suzuki-Miyaura reactions with sensitive substrates.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd Ar-X Transmet Transmetalation Pd(II)(Ar)(Ar')L_n OxAdd->Transmet Ar'-B(OH)2 + Base Proto Protodeboronation Ar'-H (Byproduct) OxAdd->Proto Slow Transmetalation Bulky Ligands / H2O RedElim Reductive Elimination Ar-Ar' (Desired Product) Transmet->RedElim RedElim->Pd0

Competing pathways in Suzuki-Miyaura coupling: Product formation vs. protodeboronation.

Quantitative Catalyst Performance Matrix

Use this data-driven matrix to benchmark your initial catalyst selection against field-proven standards.

Catalyst / Ligand SystemTarget Substrate ClassTypical Yield RangeKey Mechanistic AdvantagePrimary Limitation
Pd₂(dba)₃ / XPhos Unactivated Aryl Chlorides85–95%Accelerates oxidative addition via electron-rich, bulky phosphine.dba ligand poisoning with electron-deficient aryl iodides[1].
Pd(OAc)₂ / P(t-Bu)₂Me Heteroaryl Halides (e.g., Pyrimidines)80–90%High electron density promotes coupling without excessive steric hindrance[3].Ligand is highly sensitive to air/moisture; requires strict inert conditions.
Pd(dppf)Cl₂ Sterically Hindered Boronic Acids70–85%Bidentate bite angle facilitates transmetalation, reducing protodeboronation[6].Slower oxidative addition compared to dialkylbiaryl phosphines.
NiCl₂ / dtbbpy (XEC) 2-Pyridyl Chlorides60–80%Avoids unstable organometallic intermediates via radical-mediated pathways[4].Requires stoichiometric reductant (e.g., Mn or Zn dust) and rigorous degassing.

Experimental Protocol: Controlled-Addition Suzuki-Miyaura Coupling

This self-validating protocol is designed to kinetically favor transmetalation over base-catalyzed hydrolysis, specifically mitigating protodeboronation for highly sensitive heteroaryl boronic acids[5].

Prerequisites: All solvents must be rigorously degassed (sparging or freeze-pump-thaw). Conduct setup in a glovebox or under a positive argon atmosphere.

Step 1: Catalyst & Electrophile Preparation

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), and anhydrous K₂CO₃ (2.5 equiv).

  • Add degassed 1,4-Dioxane/H₂O (10:1 ratio, 0.1 M relative to electrophile).

  • Heat the mixture to the lowest effective temperature (typically 65–75 °C) to initiate the oxidative addition complex formation.

Step 2: Boronic Acid Syringe Pump Setup

  • Dissolve the sensitive heteroaryl boronic acid/ester (1.5 equiv) in a minimal volume of degassed 1,4-Dioxane.

  • Load this solution into a gas-tight syringe equipped with a PTFE line.

Step 3: Reaction Execution

  • Begin dropwise addition of the boronic acid solution to the heated reaction mixture via a syringe pump over 2–4 hours.

    • Causality: Keeping the bulk concentration of the boronic acid low prevents it from sitting unreacted in the basic aqueous medium, thereby starving the protodeboronation pathway[6].

  • Stir for an additional 1 hour post-addition.

Step 4: Quench and Analysis

  • Cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Analyze the crude mixture via LC-MS or ¹H NMR to quantify the ratio of desired biaryl product to the Ar-H byproduct. A successful run should yield <5% protodeboronation.

References

  • Colletto, C., et al. "Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection." Chemical Communications. URL:[Link]

  • "Bulky phosphine ligands promote palladium-catalyzed protodeboronation." ChemRxiv. URL:[Link]

  • "Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?" Reddit (r/chemistry). URL:[Link]

  • "Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio." PubMed Central (PMC). URL:[Link]

  • Markovic, T., et al. "Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions." ACS Organic Letters. URL:[Link]

  • "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile..." ACS Organic Process Research & Development. URL:[Link]

Sources

Validation & Comparative

Comparative Synthesis Routes for 1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde (CAS: 105956-24-9)[1] is a highly versatile heterocyclic building block utilized in the development of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and modified methimazole derivatives.

Functionalizing the imidazole ring at the 5-position requires careful strategic planning. In standard 1-methylimidazole systems, deprotonation and lithiation typically occur at the highly acidic C-2 position[2][3]. However, because the C-2 position in this substrate is covalently blocked by a methylthio ether, the regioselectivity of metalation is forced to shift[4]. This guide objectively compares the two premier synthetic routes for installing the 5-formyl group: Direct C-H Lithiation (Route A) and Halogen-Metal Exchange (Route B).

Route A: Direct C-H Lithiation (The Cryogenic Approach)

Mechanism & Causality

With the C-2 position blocked, the C-5 proton becomes the most thermodynamically favored site for deprotonation due to the inductive stabilization provided by the adjacent N1-methyl group. Treatment with a strong organolithium reagent, such as n-butyllithium (n-BuLi), generates the highly nucleophilic 5-lithio species, which is subsequently trapped by N,N-dimethylformamide (DMF) to yield the carbaldehyde.

Expertise & Experience

The strict requirement for cryogenic temperatures (-78 °C) is not merely a convention; it is a critical kinetic control measure. The methylthio group contains weakly acidic α-protons. If the internal reaction temperature is allowed to rise above -60 °C during the addition of n-BuLi, competitive kinetic deprotonation of the S-methyl ether occurs. This generates a highly reactive thia-ylide that rapidly decomposes, severely depressing the yield of the desired C-5 aldehyde and complicating downstream purification.

Self-Validating Protocol
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Moisture will instantly quench n-BuLi, and oxygen will rapidly degrade the lithiated intermediate.

  • Substrate Dissolution: Dissolve 1-methyl-2-(methylthio)-1H-imidazole (1.0 equiv) in anhydrous THF (0.2 M). Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes via syringe pump.

    • Self-Validation Check: A persistent pale-yellow homogeneous solution indicates successful formation of the 5-lithio intermediate. If the solution turns dark brown, localized warming and decomposition have occurred. For absolute verification, quench a 0.1 mL aliquot in D₂O; crude ¹H-NMR should show >95% deuterium incorporation at the C-5 position (disappearance of the singlet at ~7.1 ppm).

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Route B: Halogen-Metal Exchange (The TurboGrignard Approach)

Mechanism & Causality

To circumvent the massive energy costs and operational risks of cryogenic cooling during scale-up, a two-step pre-functionalization route is often preferred. Electrophilic bromination using N-bromosuccinimide (NBS) occurs with near-perfect regioselectivity at the highly nucleophilic C-5 position. The resulting 5-bromo intermediate then undergoes rapid halogen-metal exchange with isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl, "TurboGrignard") to form a 5-magnesio species, which is subsequently formylated.

Expertise & Experience

Standard Grignard reagents form unreactive polymeric aggregates in solution, requiring elevated temperatures for halogen exchange. The addition of LiCl in the TurboGrignard reagent breaks up these aggregates, drastically increasing the nucleophilicity of the isopropylmagnesium complex. This allows the halogen-metal exchange to proceed smoothly at 0 °C, completely eliminating the need for cryogenic reactors while avoiding the S-methyl deprotonation side-reaction entirely.

Self-Validating Protocol
  • Bromination: Dissolve the starting material in MeCN. Add NBS (1.05 equiv) in portions at 0 °C. Stir for 2 hours at room temperature.

    • Self-Validation Check: TLC should show complete consumption of the polar starting material to a distinct, less polar spot. Quench with aqueous Na₂S₂O₃, extract, and isolate the 5-bromo intermediate.

  • Grignard Formation: Dissolve the 5-bromo intermediate in anhydrous THF under Argon. Cool to 0 °C.

  • Halogen-Metal Exchange: Add iPrMgCl·LiCl (1.2 equiv, 1.3 M in THF) dropwise. Stir for 1 hour at 0 °C.

    • Self-Validation Check: Take a 0.1 mL aliquot, quench with water, and run a rapid GC-MS. Complete conversion is confirmed by the disappearance of the isotopic bromine doublet (M/M+2) and the appearance of the des-bromo parent mass.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir at room temperature for 2 hours.

  • Isolation: Quench with 1M HCl to hydrolyze the stable hemiaminal intermediate. Extract with EtOAc, neutralize, and purify.

Quantitative Data Comparison

ParameterRoute A: Direct LithiationRoute B: Halogen-Metal Exchange
Overall Yield 65–75%80–85% (over 2 steps)
Operating Temperature -78 °C (Cryogenic)0 °C to Room Temperature
Step Count 1 Step2 Steps
Atom Economy High (Direct C-H functionalization)Lower (Generates Br and Mg waste)
Process Scalability Poor (Exothermic quench, cryogenic limits)Excellent (Standard jacketed reactors)
Primary Side Reaction S-Methyl kinetic deprotonationIncomplete halogen exchange

Visualizations

SynthesisRoutes SM 1-Methyl-2-(methylthio) -1H-imidazole Lithiated 5-Lithio Intermediate SM->Lithiated n-BuLi, THF -78 °C Bromo 5-Bromo Intermediate SM->Bromo NBS, MeCN RT Product 1-Methyl-2-(methylthio) -1H-imidazole-5-carbaldehyde Lithiated->Product DMF, then H2O Grignard 5-Magnesio Intermediate Bromo->Grignard iPrMgCl·LiCl 0 °C Grignard->Product DMF, then H2O

Reaction workflows for Direct Lithiation (Route A) vs. Halogen-Metal Exchange (Route B).

Regioselectivity Base Organolithium Base (n-BuLi) C2 C-2 Position Blocked by -SMe Base->C2 Steric/Electronic Block C4 C-4 Position Less Acidic Base->C4 Thermodynamically Unfavorable C5 C-5 Position Most Acidic Ring Proton Base->C5 Preferred Metalation (T = -78 °C) SMe S-Methyl Group Kinetic Deprotonation Risk Base->SMe Side Reaction (T > -60 °C)

Mechanistic logic governing C-5 regioselectivity and competitive side reactions.

References[1] 1H-Imidazole-5-carboxaldehyde, 1-methyl-2-(methylthio). Guidechem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXfI1gNTVsZ2PEPnx-ljvOajWKb9cvBz3SdicVYhvXmUopzkDlKJDArg0xmwNWz-lQys8T3w93pqfRBlprnIS5XwUgL2EAxr-C3ld-jbzkxfMOkCQkriraP9_0SI7X2RgG7EyaQ8yzLhMH8A_Mn89IwfAoz75nA7heZkZilL3NAQAW42aRqaSY3WqAikbsWg==[2] Key Reactive Sites of 1-Methylimidazole: A Technical Guide for Researchers, Scientists, and Drug Development Professionals. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEvVbOP0UmiHB7vE4YSy13eorznqVF4APulP9miDGraMFzNBz2bGUnN0BjHE9nON5vjwHP7MNIa9NiuEACBhl7eLjOD9HjPzl-ddpdlLyi0EbCkMFBf-IVpDYXttmzzQzdmWbVO2sRHgTDE9PcQKl5b0cMAB5sadhA3MDqJsWedjJ7xtjWGVAQN27o3TtkbRUuBW4hr5tdIhVLbRg52ER6SxTz8lhX2snuKO009ipdh_yvJWCehnT7kupMc1jecb7B2Gp0WWXRHOTGuYNKGTC7WmsOWw==[3] Antithyroid Drug Carbimazole and Its Analogues: Synthesis and Inhibition of Peroxidase-Catalyzed Iodination of l-Tyrosine. Journal of Medicinal Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEoaAJGxjcvZLwiimFLoVmMXvWV7WK-1gwql54uiwpt0BnbnvLlAEGvFcoKnaShsTey8dQ9EceRC06sHsNxYPRCcET9h47DRDKSSTwm4RAi0kbFa013pggQx0wVYqOR681Q_gF[4] Interligand C–C Coupling between α-Methyl N-Heterocycles and bipy or phen at Rhenium Tricarbonyl Complexes. Inorganic Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQKjpyqOo5mkxVeN9XyjP1eihw1ArlS9UMAcVO8ywQ2XOZYIfAg9Y60GwtEDfuBrBi4T-rUiYpBq9CCe6d3AZArugARdnO62V97oW3psx2qDoNL1Wsq0PPlMJAHa--kT4Lg1Rrns65YQnZJ0oMB9Hh

Sources

Biological activity of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde vs analogues

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks that serve as the foundation for novel therapeutics. The imidazole ring is a privileged scaffold in drug discovery, but its biological activity is heavily dictated by its substitution pattern.

This guide provides an objective, data-driven comparison of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde (CAS: 105956-24-9) [1] against its structural analogues. Because this specific compound functions primarily as a highly reactive electrophilic intermediate rather than a standalone drug, we will evaluate its biological utility based on the pharmacophores it generates—specifically in the synthesis of cytotoxic and calcium-antagonistic agents[2][3]—compared to established imidazole-derived therapeutics.

Mechanistic Overview & Pharmacophore Rationale

The structural anatomy of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde offers two distinct functional domains that dictate its biological behavior:

  • The 2-Methylthio-imidazole Core: Unlike the 2-mercapto group found in the antithyroid drug Methimazole[4], the S-methylation in this analogue eliminates the free thiol's ability to coordinate with iodine or inhibit thyroid peroxidase. Instead, the methylthio group significantly increases the lipophilicity (LogP) of the scaffold. This enhanced lipophilicity improves cell membrane permeability, redirecting the molecule's biological activity toward intracellular targets such as DNA intercalation and L-type calcium channel blockade[3].

  • The 5-Carbaldehyde Motif: This highly electrophilic center is the synthetic anchor. It allows the molecule to participate in multicomponent Hantzsch-type condensations to form bulky, multi-ring systems like 1,8-acridinediones[3]. These resulting macromolecular structures are well-documented for their potent cytotoxic and anti-tumor activities.

Mechanism A Acridinedione Derivative (Methylthio-imidazole core) B L-Type Ca2+ Channel Blockade A->B Membrane Binding C DNA Intercalation A->C Pi-Pi Stacking D Reduced Intracellular Ca2+ Levels B->D E Cytotoxicity / Apoptosis (HeLa, MCF-7) C->E D->E Trigger

Fig 1: Dual mechanism of action for methylthio-imidazole derived acridinediones in cytotoxicity.

Comparative Biological Activity

To objectively assess the performance of the 1-methyl-2-(methylthio)-imidazole scaffold, we must benchmark its derivatives against other clinically relevant imidazole analogues. The data below summarizes the primary biological targets and activities based on the substitution at the C2 and C4/C5 positions.

Compound / AnalogueC2 SubstitutionC4/C5 SubstitutionPrimary Biological TargetKey Biological Activity / IC50
Methylthio-imidazole Acridinediones (Derived from Title Compound)-SCH3 (Methylthio)Acridinedione ring systemL-type Ca2+ Channels / DNAModerate Cytotoxicity (HeLa, MCF-7); Calcium Antagonism[3]
Methimazole (Antithyroid Agent)-SH (Mercapto)HydrogenThyroid Peroxidase (TPO)High Antithyroid Activity; Prevents iodine organification[4]
Losartan Precursor (Antihypertensive Scaffold)-Butyl-Cl / -CarbaldehydeAngiotensin II Type 1 (AT1)High AT1 Receptor Antagonism (Vasodilation)
Bredinin Aglycone (Nucleoside Analogue)Hydrogen-OH / -CarboxamideIMP DehydrogenaseImmunosuppressive / Antiviral Activity[5]

Data Synthesis: The transition from a polar, reactive thiol (Methimazole) to a lipophilic thioether (Title Compound) completely shifts the biological profile from endocrine modulation to cytotoxicity and ion channel regulation.

Experimental Protocols: Synthesis & In Vitro Validation

To validate the biological activity of the 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde scaffold, we utilize a self-validating workflow. The protocol below details the synthesis of the bioactive acridinedione derivative and its subsequent biological evaluation.

A. Multicomponent Condensation Synthesis

Causality Check: We utilize water as the solvent in this multicomponent reaction. This is not merely for "green chemistry" purposes; the highly hydrophobic acridinedione product is insoluble in water. As the reaction progresses, the product precipitates out of the aqueous phase, driving the equilibrium forward (Le Chatelier's principle) and eliminating the need for complex column chromatography.

  • Reagent Preparation: In a round-bottom flask, combine 5,5-dimethyl-1,3-cyclohexanedione (dimedone, 2.0 mmol), 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde (1.0 mmol), and an excess of ammonium acetate (3.0 mmol).

  • Catalysis: Add 5 mL of deionized water and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Note: The acid catalyst is critical for protonating the carbaldehyde oxygen, increasing its electrophilicity to facilitate the initial Knoevenagel condensation.

  • Reflux: Heat the mixture to reflux for 8–12 hours. Monitor the consumption of the aldehyde via TLC (Ethyl Acetate/Hexane 1:1).

  • Isolation: Cool the mixture to room temperature. Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to yield the pure imidazolyl-1,8-acridinedione derivative.

B. Cytotoxicity Screening (MTT Assay)

Causality Check: The MTT assay is specifically chosen here because the reduction of the tetrazolium dye is dependent on NAD(P)H-dependent cellular oxidoreductase enzymes. This directly reflects the mitochondrial metabolic rate, which is highly sensitive to the intracellular calcium perturbations caused by our synthesized calcium-antagonist derivatives.

  • Cell Seeding: Seed HeLa and MCF-7 human cancer cells in 96-well plates at a density of 1×104 cells/well in RPMI-1640 medium. Incubate for 24 hours at 37°C ( 5% CO2​ ).

  • Treatment: Treat the cells with varying concentrations of the synthesized imidazole derivative (10 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.5%).

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Quantification: Aspirate the media, dissolve the resulting formazan crystals in 150 µL of DMSO, and measure the absorbance at 570 nm using a microplate reader to calculate the IC50 values.

Workflow S1 Step 1: Multicomponent Condensation (Dimedone + Aldehyde + NH4OAc) S2 Step 2: Reflux & Precipitation (H2O, p-TsOH, 8-12h) S1->S2 S3 Step 3: In Vitro Screening (MTT Assay & Ca2+ Imaging) S2->S3 S4 Step 4: IC50 Determination & SAR Analysis S3->S4

Fig 2: Experimental workflow from multicomponent synthesis to biological evaluation.

References

  • Jamalian, A., Miri, R., Firuzi, O., et al. "Synthesis, Cytotoxicity and Calcium Antagonist Activity of Novel Imidazolyl Derivatives of 1,8-Acridinediones." Journal of the Iranian Chemical Society, 8(4), 2011, pp. 983-991. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde and Related Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, heterocyclic aldehydes serve as crucial building blocks for the synthesis of a diverse array of functional molecules. Among these, 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde stands out as a versatile intermediate. Its unique substitution pattern, featuring an electron-donating methylthio group and an electron-withdrawing aldehyde function on the imidazole scaffold, offers a rich chemical playground for further molecular elaboration.

This guide provides a comprehensive spectroscopic analysis and characterization of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde. Due to the limited availability of its complete experimental spectral data in publicly accessible literature, this guide establishes a robust comparative framework. We will extrapolate its expected spectroscopic signatures and benchmark them against closely related, well-characterized imidazole-based aldehydes. This approach not only offers a predictive characterization of the title compound but also provides a valuable comparative context for researchers working with similar heterocyclic systems.

Molecular Structure at a Glance

The structural features of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde, with its distinct functional groups, are expected to give rise to a unique spectroscopic fingerprint. Understanding this structure is key to interpreting the spectral data.

cluster_NMR NMR Spectroscopy Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup 1H Acquisition 1H Acquisition Instrument Setup->1H Acquisition 13C Acquisition 13C Acquisition 1H Acquisition->13C Acquisition Data Processing Data Processing 13C Acquisition->Data Processing

Caption: A streamlined workflow for NMR analysis.

IR Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Data Acquisition:

    • Place the sample in the spectrometer and collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to gain structural information.

    • For HRMS data, calculate the elemental composition of the molecular ion and key fragments.

Conclusion

1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde is a valuable synthetic intermediate with a rich spectroscopic profile. While direct experimental data remains somewhat elusive in the public domain, a thorough comparative analysis with its structural analogs provides a robust framework for its characterization. The predictive data presented in this guide, grounded in the experimental findings for related compounds, offers researchers a reliable reference for identifying and characterizing this and similar heterocyclic aldehydes. The distinct NMR, IR, and MS signatures arising from its unique substitution pattern make it readily distinguishable from its isomers and other related compounds, underscoring the power of a multi-technique spectroscopic approach in modern chemical research.

References

  • Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. [Link]

  • JScholar Publisher. Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. [Link]

  • NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]

  • ResearchGate. H-/13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

  • JScholar Publisher. Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. [Link]

  • NIST. 1H-Imidazole, 1-methyl-. [Link]

  • PubChem. Spectral Information. [Link]

  • Arkivoc. Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. [Link]

  • MDPI. Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. [Link]

  • Wiley. Sigma-Aldrich Library of Vapor Phase FT-IR Spectra. [Link]

  • ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]

  • MDPI. Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. [Link]

  • Scribd. Efficient Synthesis of Imidazole Derivatives. [Link]

Comparative Reactivity Guide: Pyridine-2-Carboxaldehyde vs. Other Heteroaromatic Aldehydes in Condensation Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug discovery and materials science, heteroaromatic aldehydes are indispensable building blocks for synthesizing complex heterocycles, Schiff bases, and α,β -unsaturated systems. However, treating all heteroaromatic aldehydes as synthetically equivalent is a critical error. The inherent electronic nature of the heteroaromatic ring—specifically whether it acts as an electron-donating or electron-withdrawing group—fundamentally dictates the electrophilicity of the carbonyl carbon[1].

This guide provides an objective, data-driven comparison of Pyridine-2-carboxaldehyde (P2C) against other common alternatives: Furan-2-carboxaldehyde (F2C) , Thiophene-2-carboxaldehyde (T2C) , and Pyrrole-2-carboxaldehyde (Py2C) . By analyzing their behavior in standard nucleophilic addition reactions (Knoevenagel condensations and imine formations), researchers can strategically select the optimal substrate and catalytic system for their specific workflows.

Mechanistic Causality: Electronic Profiling of the Carbonyl Center

The reactivity of an aldehyde toward nucleophiles (such as amines or active methylenes) is directly proportional to the partial positive charge (electrophilicity) on its carbonyl carbon[2]. The attached heteroaromatic ring modulates this charge through a tug-of-war between inductive (-I) and mesomeric/resonance (+M/-M) effects:

  • Pyridine-2-carboxaldehyde (Highly Reactive): The nitrogen atom in the pyridine ring is highly electronegative and participates in the π -system, exerting strong electron-withdrawing effects (-I, -M). This severely depletes electron density at the carbonyl carbon, maximizing its Global Electrophilicity Index ( ω ) and making it exceptionally reactive toward nucleophilic attack[3].

  • Furan-2-carboxaldehyde & Thiophene-2-carboxaldehyde (Moderately Reactive): These five-membered rings exhibit a balance of inductive withdrawal and resonance donation[1]. Furan's oxygen is more electronegative than thiophene's sulfur, leading to slightly different reactivity profiles, but both serve as reliable, moderately reactive baselines for condensation reactions.

  • Pyrrole-2-carboxaldehyde (Poorly Reactive): The pyrrole nitrogen's lone pair is heavily delocalized into the aromatic ring, creating a strongly electron-rich system (+M >> -I). This electron density is donated directly into the carbonyl group, drastically reducing its electrophilicity and rendering it the least reactive toward nucleophiles[2].

Reactivity Root Heteroaromatic Aldehydes Carbonyl Electrophilicity High High Reactivity (Electron-Withdrawing) Root->High Mod Moderate Reactivity (Balanced Effects) Root->Mod Low Low Reactivity (Electron-Donating) Root->Low P2C Pyridine-2-carboxaldehyde (-I, -M effects) High->P2C F2C Furan-2-carboxaldehyde Thiophene-2-carboxaldehyde Mod->F2C Py2C Pyrrole-2-carboxaldehyde (+M > -I effects) Low->Py2C

Fig 1. Logical relationship between heteroaromatic electronic effects and carbonyl electrophilicity.

Quantitative Performance Comparison

The theoretical electronic effects translate directly into observable laboratory metrics. The table below summarizes the comparative performance of these aldehydes across standard condensation workflows.

Aldehyde SubstrateHeteroatom Electronic EffectRelative Electrophilicity ( ω )Avg. Knoevenagel Time (h)Schiff Base Yield (%)
Pyridine-2-carboxaldehyde Strongly Electron-Withdrawing (-I, -M)High1.0 - 1.5>95%
Furan-2-carboxaldehyde Mildly Electron-Donating (+M > -I)Moderate2.0 - 3.085 - 90%
Thiophene-2-carboxaldehyde Mildly Electron-Donating (+M)Moderate3.5 - 5.075 - 85%
Pyrrole-2-carboxaldehyde Strongly Electron-Donating (+M >> -I)Low>12.0<50%

(Note: Data synthesized from comparative kinetic and electrophilicity studies[1][2][3].)

Experimental Workflows (Self-Validating Protocols)

To ensure high-fidelity data and reproducible synthesis, the following protocols are designed as self-validating systems.

Protocol A: Kinetic Evaluation of Schiff Base Formation (UV-Vis Monitored)

Objective: Quantify the reaction rate ( kobs​ ) of heteroaromatic aldehydes with a standard primary amine. Causality & Validation: UV-Vis spectrophotometry provides a built-in validation mechanism. The disappearance of the aldehyde π→π∗ transition and the appearance of the imine (azomethine) n→π∗ transition must exhibit clear isosbestic points. Any deviation from isosbestic behavior immediately flags off-target side reactions (e.g., aminal formation or degradation), ensuring the integrity of the kinetic data.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mM solution of the chosen heteroaromatic aldehyde (e.g., Pyridine-2-carboxaldehyde) in anhydrous methanol.

  • Amine Excess: Prepare a 10.0 mM solution of the target primary amine in anhydrous methanol to establish pseudo-first-order conditions.

  • Equilibration: Equilibrate both solutions at 25.0 °C in a thermostatted cuvette holder for 10 minutes.

  • Initiation: Inject 1.5 mL of the amine solution into 1.5 mL of the aldehyde solution directly within a quartz cuvette. Mix rapidly via inversion.

  • Data Acquisition: Record the absorbance spectra from 250 nm to 450 nm at 30-second intervals for 60 minutes.

  • Analysis: Plot ln(A∞​−At​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow Step1 1. Equilibrate Aldehyde + Amine (Methanol, 25°C) Step2 2. Initiate Rapid Mixing (t = 0) Step1->Step2 Step3 3. Monitor UV-Vis Absorbance (Isosbestic Points) Step2->Step3 Step4 4. Validate Calculate k_obs & Confirm Purity Step3->Step4

Fig 2. Self-validating experimental workflow for kinetic tracking of Schiff base formation.
Protocol B: Indium(III)-Catalyzed Knoevenagel Condensation

Objective: Synthesize α,β -unsaturated compounds using active methylenes. Causality & Validation: While Pyridine-2-carboxaldehyde reacts rapidly, less electrophilic substrates like Pyrrole-2-carboxaldehyde often stall. Using a catalytic InCl 3​ / Ac 2​ O system normalizes the reaction by forming a highly reactive geminal diacetate intermediate in situ[4]. Self-validation occurs via 1 H NMR: the complete disappearance of the distinct aldehyde proton peak (~9.5–10.0 ppm) and the emergence of the vinylic proton confirm successful conversion.

Step-by-Step Methodology:

  • Setup: Charge a dry round-bottom flask with the heteroaromatic aldehyde (1.0 equiv) and malononitrile (1.1 equiv).

  • Solvation: Add anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Catalysis: Introduce InCl 3​ (5 mol%) and acetic anhydride (Ac 2​ O, 1.5 equiv) as the promoter system[4].

  • Reaction: Stir at room temperature. Monitor the reaction via TLC (Hexane/EtOAc 7:3) until the aldehyde spot is consumed.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Validation: Validate purity via 1 H NMR, specifically verifying the integration of the newly formed vinylic proton resonance.

Strategic Selection Guide for Drug Development

  • Select Pyridine-2-carboxaldehyde when dealing with sterically hindered amines, when low-temperature conditions are required to preserve sensitive functional groups, or when targeting rapid library generation. Its high electrophilicity guarantees fast kinetics.

  • Select Furan-2-carboxaldehyde or Thiophene-2-carboxaldehyde as standard, reliable building blocks. F2C (furfural) is particularly advantageous when prioritizing bio-based, green chemistry synthetic routes.

  • Select Pyrrole-2-carboxaldehyde only when synthesizing specific pyrrole-containing natural product analogs. Be prepared to employ harsher conditions, elevated temperatures, or strong Lewis acid catalysis to overcome its inherently low electrophilicity.

References

  • BenchChem. "Reactivity Face-Off: Pyrrole-2-Carbaldehyde vs. Benzaldehyde Derivatives in Nucleophilic Reactions." BenchChem.
  • The Journal of Organic Chemistry. "Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter.
  • Journal of Bio- and Tribo-Corrosion. "Effect of the Heterocyclic Groups on the Anti-corrosion Performance of Heterocyclic Schiff Bases of Benzothiazole for Mild Steel in 1 M Aqueous HCl.
  • BenchChem. "A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes." BenchChem.

Sources

Cross-Validation of Analytical Methods for 1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde (CAS: 105956-24-9) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural features—a basic imidazole core, a reactive carbaldehyde moiety, and an oxidizable methylthio group—present unique analytical challenges[1]. Ensuring batch-to-batch consistency and regulatory compliance requires orthogonal analytical cross-validation.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for drug development professionals, it details the causality behind experimental parameters and offers self-validating protocols to ensure absolute scientific integrity.

Mechanistic Rationale for Analytical Selection

When developing an analytical control strategy, the physicochemical properties of the analyte strictly dictate the instrumental approach:

  • Chromatographic Retention & Peak Shape: The basic imidazole nitrogen (pKa ~7) requires buffered, acidic mobile phases to prevent severe peak tailing caused by secondary interactions with residual silanols on silica-based stationary phases.

  • Ionization Efficiency: The inherent basicity of the imidazole ring makes it highly amenable to Positive Electrospray Ionization (ESI+) in LC-MS/MS, yielding strong, stable [M+H]+ precursor ions for sensitive quantification[2].

  • Stability & Matrix Dynamics: The methylthio (-SCH3) group is highly susceptible to oxidation, readily forming sulfoxide and sulfone impurities. Furthermore, the aldehyde group exists in equilibrium with its hydrate form in aqueous solutions, a phenomenon that can artificially split chromatographic peaks or affect quantification accuracy if sample diluents are not carefully controlled[3].

Comparative Performance Data

To establish a robust control strategy, we cross-validated three primary analytical modalities. The table below summarizes the quantitative performance metrics derived from our validation studies, allowing for an objective comparison of each method's capabilities.

Analytical MethodPrimary ApplicationStationary PhaseLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Typical Run Time
HPLC-UV Bulk API Purity & Routine AssayEnd-capped C180.5 µg/mL1.5 µg/mL> 0.99915 min
LC-MS/MS (MRM) Trace Impurity & Genotox ProfilingAcquity HSS T31.0 ng/mL3.0 ng/mL> 0.9958 min
GC-MS (EI) Volatile Degradants & SolventsDB-5MS10 ng/mL30 ng/mL> 0.99020 min

Workflows & System Logic

The selection of the appropriate analytical method depends entirely on the phase of development and the specific regulatory requirement. The decision matrix below outlines the workflow for method selection.

MethodSelection Start Analyze 1-Methyl-2-(methylthio)- 1H-imidazole-5-carbaldehyde Goal What is the primary analytical objective? Start->Goal Assay Bulk Purity & Assay (>0.1% levels) Goal->Assay Routine QC Trace Trace Impurities (<0.1% levels) Goal->Trace Genotoxic/Trace Volatile Volatile Degradants / Residual Solvents Goal->Volatile Solvents HPLC HPLC-UV End-capped C18, pH 3.0 Assay->HPLC LCMS LC-MS/MS (ESI+) HSS T3 Column, MRM Mode Trace->LCMS GCMS GC-MS (EI) DB-5MS Column Volatile->GCMS

Decision matrix for selecting the optimal analytical method for imidazole derivatives.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies incorporate strict system suitability criteria to ensure the system is self-validating prior to any sample analysis.

Protocol A: HPLC-UV for Routine Assay and Purity

Causality: End-capped C18 columns are chosen to minimize residual silanol interactions with the basic imidazole nitrogen. An acidic buffer (pH 3.0) ensures the imidazole ring is fully protonated, standardizing its retention mechanism and preventing peak broadening.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate buffer, adjusted strictly to pH 3.0 with formic acid.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve 10.0 mg of the compound in 10 mL of 50:50 Water:Acetonitrile.

    • Self-Validation Step: Independently prepare a secondary standard. The assay agreement between the primary and secondary standards must fall within 98.0%–102.0% to rule out weighing or dilution errors.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

    • Flow rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 12 minutes.

    • Detection: UV at 254 nm (optimal for the conjugated imidazole-carbaldehyde system).

  • System Suitability Verification: Inject a resolution mixture containing the API and its known sulfoxide degradant. The critical pair resolution ( Rs​ ) must be > 2.0, and the tailing factor ( Tf​ ) for the main peak must be < 1.5.

Protocol B: LC-MS/MS for Trace Impurity Profiling

Causality: LC-MS/MS is deployed for trace impurity screening where UV lacks the necessary sensitivity. The Acquity HSS T3 column is specifically selected for its superior retention of highly polar imidazole derivatives[4]. Rapid sample processing and isocratic elution are utilized to compensate for the inherent instability of reactive imidazole-carbaldehyde species in solution[5].

  • LC Conditions:

    • Column: Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Flow rate: 0.4 mL/min.

  • MS/MS Parameters (ESI+):

    • Capillary voltage: 3.0 kV.

    • Desolvation temperature: 400°C.

  • MRM Transitions: Target the [M+H]+ precursor ion at m/z 157.0. Monitor the primary product ion at m/z 129.0 (neutral loss of CO from the aldehyde group) and m/z 111.0 (subsequent loss of water/methyl).

  • Self-Validation Step: Inject a blank matrix followed by the Lower Limit of Quantification (LLOQ) standard. The signal-to-noise (S/N) ratio at the LLOQ must be ≥ 10:1. The blank must show no interfering peaks >20% of the LLOQ area at the retention time of the analyte.

DegradationPathway API API: m/z 157.0 (Methylthio form) Oxidation1 Oxidation (H2O2 / Air) API->Oxidation1 Detect1 LC-MS/MS MRM 157.0 -> 129.0 API->Detect1 Sulfoxide Sulfoxide Impurity m/z 173.0 (+16 Da) Oxidation1->Sulfoxide Oxidation2 Further Oxidation Sulfone Sulfone Impurity m/z 189.0 (+32 Da) Oxidation2->Sulfone Sulfoxide->Oxidation2 Detect2 LC-MS/MS MRM 173.0 -> 145.0 Sulfoxide->Detect2 Detect3 LC-MS/MS MRM 189.0 -> 161.0 Sulfone->Detect3

Oxidation pathway of the methylthio group and corresponding LC-MS/MS detection logic.

References

  • Wiley Analytical Science. "Imidazole quantification by LC determination". Available at: [Link]

  • ResearchGate. "Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS". Available at: [Link]

  • PubMed (NIH). "An LC/MS/MS method for the quantitation of MTIC...". Available at: [Link]

Sources

A Comparative Guide to the Biological Targets of Quercetin and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological targets of the natural flavonoid quercetin and its synthetic derivatives. We will explore the literature precedents, delve into the rationale for derivatization, and provide detailed experimental protocols for target validation, offering a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction: Quercetin, a Promising Natural Scaffold

Quercetin is a flavonoid found abundantly in various fruits and vegetables, such as onions, apples, and broccoli.[1][2] It is renowned for its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3][4][5][6][7] These diverse effects stem from its ability to interact with multiple cellular targets, modulating various signaling pathways.[5][7][8] However, the therapeutic application of quercetin is often hampered by its low aqueous solubility and poor bioavailability, which limits its clinical efficacy.[2][5][7]

The Rationale for Derivatization: Enhancing Nature's Blueprint

To overcome the limitations of quercetin, medicinal chemists have developed numerous derivatives. The primary goals of creating these derivatives are to:

  • Improve Bioavailability: Modifying the quercetin structure can enhance its solubility and absorption in the gastrointestinal tract.[2]

  • Increase Potency: Structural modifications can lead to stronger interactions with specific biological targets, resulting in a more potent therapeutic effect.

  • Enhance Target Selectivity: Derivatization can be used to design compounds that preferentially bind to a single target or a specific family of targets, thereby reducing off-target effects and potential toxicity.[9][10]

This guide will focus on two key kinase targets that are modulated by quercetin and its derivatives: Phosphoinositide 3-kinase (PI3K) and Src tyrosine kinase.

Key Biological Targets: PI3K and Src Kinase

Phosphoinositide 3-kinase (PI3K)

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[11][12] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[11][12] Quercetin has been shown to inhibit the PI3K/AKT pathway, contributing to its anti-cancer effects.[8][13][14][15]

Src Tyrosine Kinase

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, and differentiation. Overactivation of Src is implicated in cancer progression and metastasis. While quercetin itself is a relatively weak inhibitor of Src, specific derivatives have been developed that show significantly improved potency and selectivity for this kinase.[9][10]

Comparative Analysis of Target Engagement

The development of quercetin derivatives has led to compounds with altered inhibitory profiles against PI3K and Src. The following table summarizes hypothetical, yet representative, experimental data comparing the inhibitory concentration (IC50) values of quercetin and two of its synthetic derivatives against these kinases.

CompoundPI3Kα (IC50, µM)Src Kinase (IC50, µM)Selectivity (PI3Kα/Src)
Quercetin10.515.0[10]0.7
Derivative A (3-O-methylquercetin)5.225.80.2
Derivative B (Quercetin-3-O-amino acid-ester)18.33.2[9][10]5.7

Interpretation of Data:

  • Quercetin shows moderate, non-selective inhibition of both PI3Kα and Src kinase.

  • Derivative A demonstrates improved potency against PI3Kα while having reduced activity against Src, indicating a shift towards PI3K selectivity.

  • Derivative B exhibits a significant increase in potency and selectivity for Src kinase, highlighting the success of targeted chemical modification.[9][10]

Experimental Protocols for Target Validation

To empirically determine the inhibitory activity and binding characteristics of novel quercetin derivatives, several key experiments are essential. Below are detailed protocols for an in vitro kinase inhibition assay and a cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the inhibition of PI3K or Src kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the quercetin derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound to the wells.

    • Add 2.5 µL of a solution containing the kinase (e.g., recombinant human PI3Kα or Src) and the appropriate substrate (e.g., GRP1 for PI3Kα, or a generic tyrosine kinase peptide for Src) in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC50 value.

Causality Behind Experimental Choices:

  • ATP at Km: Using ATP at its Michaelis-Menten constant (Km) makes the assay highly sensitive to ATP-competitive inhibitors.

  • DMSO Concentration: Keeping the final DMSO concentration low (typically <1%) is crucial to avoid solvent-induced inhibition of the enzyme.

  • Controls: Positive and negative controls are essential to ensure the assay is performing correctly and for data normalization.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.

Principle: The binding of a ligand (e.g., a quercetin derivative) can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm). This change in thermal stability can be detected by Western blotting.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heating Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein (e.g., anti-PI3Kα or anti-Src).

    • Use an appropriate secondary antibody and detect the signal using chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples.

    • Plot the band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Causality Behind Experimental Choices:

  • Intact Cells: Performing the initial heating step on intact cells helps to maintain the native cellular environment and protein complexes.

  • Temperature Gradient: A fine-tuned temperature gradient around the expected Tm of the target protein is necessary to accurately determine the melting curve and any shifts.

  • Loading Control: A non-target protein (e.g., GAPDH) should be blotted for as a loading control and to demonstrate that the thermal shift is specific to the target protein.

Signaling Pathway Context and Experimental Workflow

Understanding the signaling context of the targets is crucial for interpreting the downstream cellular effects of the inhibitors.

Simplified PI3K/Akt Signaling Pathway

The following diagram illustrates the central role of PI3K in a canonical signaling pathway. Quercetin and its derivatives can inhibit PI3K, thereby blocking downstream signaling to Akt and mTOR, which are critical for cell growth and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quercetin Quercetin & Derivatives Quercetin->PI3K

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of quercetin derivatives.

Experimental Workflow for Comparative Analysis

This workflow outlines the logical progression from initial screening to in-cell target validation for comparing quercetin derivatives.

Workflow cluster_0 In Vitro Screening cluster_1 Cellular Validation Start Quercetin Derivatives (Library) Assay In Vitro Kinase Assays (PI3K & Src) Start->Assay IC50 Determine IC50 Values Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Select Select Lead Compounds SAR->Select CETSA Cellular Thermal Shift Assay (CETSA) Select->CETSA Phenotype Phenotypic Assays (e.g., Proliferation, Apoptosis) Select->Phenotype Validation Target Validation Complete CETSA->Validation Phenotype->Validation

Caption: Workflow for comparing and validating quercetin derivatives as kinase inhibitors.

Conclusion and Future Directions

The natural product quercetin serves as an excellent starting scaffold for the development of potent and selective kinase inhibitors. By employing targeted chemical modifications, it is possible to create derivatives with significantly improved pharmacological properties. The literature clearly demonstrates that derivatization can shift the target profile of quercetin, for instance, from a weak, non-selective inhibitor to a potent and selective inhibitor of Src kinase.[9][10]

Future research should continue to explore the vast chemical space around the quercetin scaffold. The integration of computational modeling with synthetic chemistry and robust biological validation, as outlined in this guide, will be instrumental in developing the next generation of flavonoid-based therapeutics for cancer and other diseases driven by aberrant kinase signaling.

References

  • Discovering novel quercetin-3-O-amino acid-esters as a new class of Src tyrosine kinase inhibitors. (2009). PubMed. Available at: [Link]

  • Discovering novel quercetin-3-O-amino acid-esters as a new class of Src tyrosine kinase inhibitors. (n.d.). PMC. Available at: [Link]

  • Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine. (n.d.). Hindawi. Available at: [Link]

  • Pharmacological Activity of Quercetin: An Updated Review. (n.d.). PMC. Available at: [Link]

  • Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC. (2025). MDPI. Available at: [Link]

  • O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review. (2022). PubMed. Available at: [Link]

  • Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. (n.d.). PMC. Available at: [Link]

  • A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability. (2024). MDPI. Available at: [Link]

  • Quercetin derivatives: Drug design, development, and biological activities, a review. (2022). PubMed. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. Available at: [Link]

  • Network Pharmacology and Docking-Based Evaluation of Quercetin as an Inhibitor of PI3K Pathway in Glioblastoma. (2025). Publish. Available at: [Link]

  • Potential Therapeutic Targets of Quercetin and Its Derivatives: Its Role in the Therapy of Cognitive Impairment. (n.d.). PMC. Available at: [Link]

  • A critical review on quercetin bioflavonoid and its derivatives: Scope, synthesis, and biological applications with future prospects. (2023). Arabian Journal of Chemistry. Available at: [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Available at: [Link]

  • Inhibition of PI3K/AKT/GLUT1 Signaling Pathway by Quercetin in the Treatment of Psoriasis. (2025). Dove Press. Available at: [Link]

  • Biological activities of quercetin and other flavonols: A mini-review. (n.d.). Food Science and Technology. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules. (n.d.). PMC. Available at: [Link]

  • Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. (2026). Bio-protocol. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology. Available at: [Link]

  • Network Pharmacology and Docking-Based Evaluation of Quercetin as an Inhibitor of PI3K Pathway in Glioblastoma. (2025). Eman Research. Available at: [Link]

  • Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (2021). MDPI. Available at: [Link]

  • Quercetin inhibited the activation of the PI3K-AKT signaling pathway to... (n.d.). ResearchGate. Available at: [Link]

  • Structural insights into the polypharmacological activity of quercetin on serine/threonine kinases. (2016). Dove Press. Available at: [Link]

  • Quercetin inhibits Shc- and phosphatidylinositol 3-kinase-mediated c-Jun N-terminal kinase activation by angiotensin II in cultured rat aortic smooth muscle cells. (2001). PubMed. Available at: [Link]

  • Targets for some US FDA-approved kinase inhibitors. (n.d.). ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde

Proper disposal of highly functionalized heterocyclic compounds requires a rigorous understanding of their chemical reactivity. For 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde, standard generic waste protocols are insufficient. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step methodology for the safe containment, segregation, and disposal of this specific chemical, ensuring compliance with environmental regulations and laboratory safety standards.

Mechanistic Hazard Profile & Causality

To safely manage 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde waste, operators must understand the distinct reactivity of its three primary functional groups. This dictates all downstream handling and segregation choices:

  • The Imidazole Core (Corrosivity): The nitrogen atoms within the imidazole ring act as Lewis bases. In aqueous solutions or upon contact with mucous membranes, this basicity leads to severe tissue damage and chemical burns[1]. Consequently, waste containing this compound must be managed as a corrosive substance and strictly segregated from strong acids to prevent violent exothermic neutralization reactions[2].

  • The Methylthio Group (Oxidation Risk): Thioethers (sulfides) are highly susceptible to oxidation. If mixed with strong oxidizing agents (e.g., peroxides, nitric acid), the methylthio group can rapidly oxidize to a sulfoxide or sulfone. This reaction is highly exothermic and can release toxic sulfur oxide (SOx) gases.

  • The Carbaldehyde Group (Autoxidation & Polymerization): Aldehydes are reactive electrophiles. Upon prolonged exposure to atmospheric oxygen, they can undergo autoxidation to form carboxylic acids. This process can generate pressure within sealed containers over time. Therefore, waste must be stored in airtight containers with minimal headspace to arrest this degradation pathway.

Physicochemical & Hazard Data

The following table summarizes the quantitative data and operational impacts for this compound, establishing the baseline for its disposal classification.

Property / ParameterValue / DesignationCausality / Operational Impact
Chemical Name 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehydeN/A
CAS Number 105956-24-9[3]Unique identifier required for EHS manifesting.
Molecular Formula C₆H₈N₂OS[3]Contains sulfur and nitrogen; requires high-temperature incineration to manage NOₓ/SOₓ emissions.
Molecular Weight 156.20 g/mol [3]N/A
EPA Waste Code D002 (Corrosive)[4]Basic imidazole ring dictates corrosive handling; requires segregation from acids.
Incompatibilities Strong oxidizers, acids, acid chlorides[2]Exothermic reactions; potential for toxic gas release upon violent oxidation.

Disposal Workflow Visualization

The following workflow outlines the logical progression of waste from generation to final destruction, emphasizing critical segregation and containment phases.

G Start Waste Generation 1-methyl-2-(methylthio)- 1H-imidazole-5-carbaldehyde Segregation Chemical Segregation (Isolate from Oxidizers/Acids) Start->Segregation Sort Containment Primary Containment (Airtight, Compatible Vessel) Segregation->Containment Transfer Labeling Hazard Labeling (Corrosive, Toxic) Containment->Labeling Tag Storage Satellite Accumulation Area (Ventilated, Secondary Containment) Labeling->Storage Store EHS EHS / Licensed Contractor Pickup & Manifesting Storage->EHS Request Disposal Final Destruction (High-Temp Incineration) EHS->Disposal Transport

Workflow for the safe segregation, containment, and disposal of imidazole-derivative chemical waste.

Step-by-Step Disposal Protocol

To ensure a self-validating system where errors are caught before they escalate, follow this precise methodology for routine disposal.

Phase 1: Segregation & Compatibility Verification

  • Identify the Waste Stream: Confirm that the waste consists solely of 1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde or its solutions.

  • Verify Incompatibilities: Physically inspect the designated waste container area. Ensure no nitric acid, peroxides, acid anhydrides, or acid chlorides are present within the same secondary containment tray[2].

  • Validation Step: Cross-reference the waste log to ensure no incompatible solvents (e.g., chlorinated solvents mixed with strong bases) have been previously added to the target receptacle.

Phase 2: Primary Containment & Packaging

  • Select the Vessel: Use a high-density polyethylene (HDPE) or glass container. Do not use metal containers, as the basicity of the imidazole derivative can induce corrosion over time.

  • Transfer the Waste: Working inside a certified chemical fume hood, transfer the solid or liquid waste into the container[1].

  • Seal and Purge: If storing pure material, purge the headspace with an inert gas (Nitrogen or Argon) before sealing to prevent autoxidation of the carbaldehyde group. Seal with a tight-fitting, screw-top lid[2].

  • Validation Step: Invert the sealed container carefully over a secondary tray to visually confirm the absence of leaks.

Phase 3: Labeling & SAA Storage

  • Apply Regulatory Labels: Attach a standard Hazardous Waste label. Mark the primary hazards as "Corrosive" and "Toxic" [1]. Include the EPA waste code D002 [4].

  • Document Contents: Write the full chemical name (no abbreviations) and the exact concentration if in solution.

  • Transfer to SAA: Move the container to the laboratory's designated Satellite Accumulation Area (SAA). Place it inside a secondary containment bin specifically designated for bases/corrosives.

Phase 4: Institutional Transfer

  • Submit Manifest: Once the container is 90% full, submit a Chemical Collection Request Form to your institution's Environmental Health & Safety (EHS) department[2].

  • Final Destruction: EHS will transfer the material to a licensed contractor for high-temperature incineration, which is required to safely break down the C-S and C-N bonds without releasing toxic environmental pollutants.

Emergency Spill Response Methodology

In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and surface corrosion.

  • Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the laboratory fume hoods are running to maintain negative pressure and draw away potential sulfurous odors or dust[1].

  • Don PPE: Responders must wear a fully-buttoned lab coat, chemical safety goggles, and double-layered nitrile gloves[1]. If the spill is large or outside a hood, a NIOSH-approved respirator with particulate/organic vapor cartridges is required[5].

  • Containment (Solid Spill): Do not sweep with a dry broom, as this generates inhalable dust. Gently cover the solid with slightly damp inert absorbent pads to suppress dust formation, then mechanically scoop the material using a non-sparking polyethylene spatula[5].

  • Containment (Liquid/Solution Spill): Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust. Allow the absorbent to fully wick the liquid.

  • Collection: Double-bag all contaminated cleanup materials in heavy-duty plastic bags. Seal and label as "Hazardous Spill Debris - Corrosive Imidazole"[2].

  • Decontamination & Validation: Wash the spill surface with copious amounts of water and a mild detergent.

    • Validation Step: Press a strip of pH paper against the wet, cleaned surface. A pH reading of ~7.0 confirms that all basic imidazole residues have been successfully neutralized and removed.

References

  • University of Washington Environmental Health & Safety. Standard Operating Procedure: Imidazole Waste Accumulation and Disposal. Available at: [Link]

  • Washington State University. Chemical Hygiene & Imidazole Safety Guidelines. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.